molecular formula C8H9NO2S B12045170 Methyl 2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 74470-39-6

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No.: B12045170
CAS No.: 74470-39-6
M. Wt: 183.23 g/mol
InChI Key: IOWBEZLBCKONCE-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate is a versatile pyridine-based building block designed for advanced chemical synthesis and pharmaceutical research. This compound features two highly functionalizable sites: a methyl ester group and a methylsulfanyl (thioether) group on the pyridine ring, making it a valuable precursor for constructing complex molecules . Researchers can leverage this compound in various chemical transformations. The methylsulfanyl group can be selectively oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or mCPBA, modifying the electronic properties of the molecule and creating new hydrogen bond acceptors . The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into amide derivatives, enabling diverse downstream applications . Its primary research value lies in its role as an intermediate in the synthesis of potential pharmacologically active compounds, agrochemicals, and functional materials. Exclusive research data for this specific compound is available upon request. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74470-39-6

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl 2-methylsulfanylpyridine-4-carboxylate

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-3-4-9-7(5-6)12-2/h3-5H,1-2H3

InChI Key

IOWBEZLBCKONCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)SC

Origin of Product

United States

Foundational & Exploratory

Analytical Characterization and Physicochemical Implications of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (also known as methyl 2-(methylthio)isonicotinate) is a highly versatile heteroaromatic building block utilized extensively in modern drug discovery. For researchers engaged in medicinal chemistry, understanding the precise molecular weight and elemental formula of this compound is not merely a matter of record-keeping; it is the foundational step for downstream analytical tracking, metabolic profiling, and Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact mass implications, and self-validating analytical methodologies.

Structural Identity and Molecular Composition

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (CAS: 74470-39-6) is defined by the molecular formula C8H9NO2S [1].

The molecular weight of 183.23 g/mol is distributed across three distinct functional domains, each contributing specific physicochemical properties to the overall scaffold:

  • The Isonicotinate Core: Provides structural rigidity, aromaticity, and a nitrogen hydrogen-bond acceptor (HBA).

  • The C4 Methyl Ester: Contributes to the oxygen count (C8H9NO2 S) and serves as a synthetic vector for hydrolysis or direct amidation during lead optimization.

  • The C2 Methylsulfanyl Group: Introduces the sulfur atom (C8H9NO2S ), increasing lipophilicity while providing a handle for nucleophilic aromatic substitution (SNAr) or controlled oxidation.

Quantitative Data Summary

To facilitate rapid reference for stoichiometric and analytical workflows, the core quantitative data is summarized below:

PropertyValueAnalytical & Synthetic Significance
Chemical Name Methyl 2-(methylsulfanyl)pyridine-4-carboxylateStandard IUPAC nomenclature
CAS Registry Number 74470-39-6Unique chemical identifier
Molecular Formula C8H9NO2SDefines elemental composition[2]
Average Molecular Weight 183.23 g/mol Utilized for bulk stoichiometric calculations
Monoisotopic Exact Mass 183.0354 DaTarget for High-Resolution Mass Spectrometry (HRMS)
[M+H]+ Ion (m/z) 184.0427 m/zPrimary adduct in positive Electrospray Ionization (ESI+)
Heavy Atom Count 12Correlates with molecular complexity and ligand efficiency
FBDD "Rule of 3" Status CompliantIdeal fragment (MW < 300 Da, HBD = 0, HBA = 3)[3]

Strategic Utility in Fragment-Based Drug Discovery (FBDD)

In the context of FBDD, the molecular weight of 183.23 g/mol is highly strategic. According to the "Rule of Three" (RO3), ideal fragment hits should possess a molecular weight of less than 300 Daltons to ensure optimal binding efficiency, high aqueous solubility, and low steric hindrance[3].

Because its mass is well below the 300 Da threshold, Methyl 2-(methylsulfanyl)pyridine-4-carboxylate provides ample "molecular real estate." Medicinal chemists can iteratively grow or link this fragment—via the ester or thioether vectors—without prematurely exceeding the Lipinski "Rule of Five" limits (MW < 500 Da) during the hit-to-lead optimization phase[4][5].

Physicochemical Properties & Exact Mass Profiling

While the average molecular weight (183.23 g/mol ) is used for benchtop synthesis, biological assays and Drug Metabolism and Pharmacokinetics (DMPK) profiling rely exclusively on the monoisotopic exact mass (183.0354 Da) .

The Causality of Exact Mass Tracking: Why is sub-ppm mass accuracy critical for this specific formula? The methylsulfanyl ether is highly susceptible to hepatic oxidation by cytochrome P450 enzymes (e.g., CYP3A4). In vivo, the parent mass rapidly shifts as the sulfur atom oxidizes to the corresponding sulfoxide (+15.9949 Da) and sulfone (+31.9898 Da). To confidently differentiate the unoxidized parent compound from its isobaric biological matrix interferences and accurately track these specific oxidative metabolites, high-resolution exact mass profiling is mandatory.

Experimental Protocol: Self-Validating HRMS Characterization

To verify the formula (C8H9NO2S) and exact mass, laboratories must employ a self-validating High-Resolution LC-MS/MS protocol. This methodology ensures that the analytical system validates its own performance before confirming the identity of the target compound.

Step 1: System Suitability and Calibration (Trust Verification)

  • Action: Inject a known calibration standard (e.g., reserpine or caffeine) prior to the sample.

  • Causality: This establishes a baseline of trust, verifying that the Time-of-Flight (TOF) or Orbitrap mass spectrometer achieves < 2 ppm mass accuracy. Any subsequent mass deviation in the sample can then be confidently attributed to the molecule itself, not instrument drift.

Step 2: Matrix Blank Analysis

  • Action: Run a blank injection (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Causality: Confirms the absence of background contamination, carryover, or isobaric ghost peaks at the target extraction window of 184.0427 m/z.

Step 3: Chromatographic Separation

  • Action: Inject the sample onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 3 minutes.

  • Causality: The gradient ensures the moderately lipophilic pyridine derivative is retained and separated from polar void-volume suppressors, maximizing ionization efficiency.

Step 4: ESI+ Acquisition and Isotopic Validation

  • Action: Acquire data in positive Electrospray Ionization (ESI+) mode. Extract the [M+H]+ chromatogram at 184.0427 m/z .

  • Critical Self-Validation: Do not rely solely on the monoisotopic mass. The formula C8H9NO2S contains one sulfur atom. Sulfur has a stable heavy isotope (³⁴S) with a natural abundance of approximately 4.25%. The protocol must confirm the presence of an A+2 peak at 186.0385 m/z with an intensity of ~4.5-5.0% relative to the parent peak (accounting for ³⁴S, ¹⁸O, and ¹³C contributions). This isotopic signature physically validates the presence of sulfur, proving the elemental formula beyond a simple mass match.

Synthesis and Derivatization Workflow

The following diagram maps the logical progression from starting material to the target compound (MW: 183.23 Da), branching into its analytical verification and downstream applications in FBDD.

FBDD_Workflow Start 2-Chloroisonicotinic Acid Starting Material Ester Esterification (MeOH, H+) Start->Ester Step 1 Thiolation Nucleophilic Substitution (NaSMe) Ester->Thiolation Step 2 Target Methyl 2-(methylsulfanyl)pyridine-4-carboxylate MW: 183.23 Da | Formula: C8H9NO2S Thiolation->Target Yield & Isolate HRMS HRMS Verification [M+H]+ 184.0427 m/z Target->HRMS QC / Validation Metabolism In Vivo Oxidation Sulfoxide (+16 Da) / Sulfone (+32 Da) Target->Metabolism DMPK Profiling FBDD FBDD Expansion Amidation & SNAr Reactions Target->FBDD Lead Optimization

Fig 1. Synthesis, analytical verification, and FBDD optimization workflow for the target scaffold.

References

  • PharmaFeatures. "Fragment-Based Drug Discovery: A Comprehensive Overview". PharmaFeatures. Available at:[Link][3]

  • Wikipedia. "Fragment-based lead discovery". Wikimedia Foundation. Available at: [Link][4]

  • National Institutes of Health (NIH). "Fragment-based drug discovery: A graphical review". PMC. Available at:[Link][5]

Sources

Comprehensive Technical Guide: 2-(Methylsulfanyl)pyridine-4-carboxylate Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of medicinal chemistry, the strategic functionalization of pyridine rings remains a cornerstone for developing highly selective small-molecule therapeutics. Among these, 2-(methylsulfanyl)pyridine-4-carboxylate derivatives (also referred to as 2-(methylthio)isonicotinic acid derivatives) have emerged as critical building blocks [1]. The unique electronic properties imparted by the electron-donating methylsulfanyl group at the C2 position, juxtaposed with the electron-withdrawing carboxylate at the C4 position, create a highly tunable pharmacophore. This whitepaper provides an in-depth analysis of their chemical architecture, validated synthetic methodologies, and recent applications in antiviral and antibacterial drug development.

Chemical Architecture and Pharmacophoric Value

The core scaffold, 2-(methylsulfanyl)pyridine-4-carboxylic acid, offers a rigid planar structure ideal for target engagement in deep protein binding pockets.

  • Electronic Push-Pull System: The pyridine nitrogen acts as an electron sink, while the C4-carboxylate further depletes electron density from the ring. Conversely, the C2-methylsulfanyl group donates electron density through resonance while providing a lipophilic vector. This push-pull dynamic stabilizes the molecule against oxidative metabolism compared to its purely aliphatic counterparts.

  • Halogenated Derivatives: Substitutions at the C3 and C5 positions (e.g., 3,5-dichloro or 3-fluoro derivatives) are frequently employed to lock the conformation of attached amide linkages via steric hindrance, reducing the entropic penalty upon target binding [2].

Table 1: Physicochemical Properties of Key Derivatives

To guide lead optimization, the quantitative physicochemical properties of the foundational scaffold and its heavily utilized halogenated derivatives are summarized below.

Compound NameMolecular FormulaMW ( g/mol )XLogP3TPSA (Ų)Primary Application
2-(Methylsulfanyl)pyridine-4-carboxylic acidC7H7NO2S169.201.265.0Core building block / Fragment library [1]
3-Fluoro-2-(methylthio)isonicotinic acidC7H6FNO2S187.191.865.0Conformationally locked intermediates
3,5-Dichloro-2-(methylthio)isonicotinic acidC7H5Cl2NO2S238.092.575.5High-lipophilicity binding vectors [2]
3-Cyano-6-cyclopropyl-2-(methylthio)isonicotinic acidC11H10N2O2S234.272.888.8Advanced steric-bulk exploration

Synthetic Methodologies & Mechanistic Causality

As a Senior Application Scientist, I emphasize that robust chemistry requires understanding the causality behind every reagent choice. The synthesis of these derivatives relies heavily on Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the 2-chloroisonicotinic acid precursor makes it an ideal electrophile.

Protocol 1: Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: High-yield synthesis of 2-(methylsulfanyl)pyridine-4-carboxylic acid from 2-chloroisonicotinic acid.

  • Preparation & Inert Atmosphere: Dissolve 10.0 mmol of 2-chloroisonicotinic acid in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. The presence of water at elevated temperatures can lead to competitive nucleophilic attack by hydroxide ions, yielding the undesired 2-hydroxy byproduct.

  • Nucleophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 12.0 mmol (1.2 eq) of sodium methanethiolate (NaSMe) portion-wise over 15 minutes.

    • Causality: The thiolate anion is a highly reactive, soft nucleophile. The reaction is exothermic; strict temperature control prevents the cleavage of the newly formed thioether bond and suppresses decarboxylation of the C4-carboxylate.

  • Meisenheimer Complex Formation: Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to 70 °C for 12 hours.

    • Causality: Heating provides the activation energy required to break the aromaticity temporarily, forming the negatively charged Meisenheimer intermediate, before the chloride leaving group is expelled to restore aromaticity.

  • Quenching and Precipitation: Cool the mixture to room temperature and pour it into 100 mL of crushed ice/water. Slowly acidify the solution to pH 3.5 using 1M HCl.

    • Causality: The product is a carboxylic acid with a pKa of ~4.5. Acidifying to pH 3.5 ensures the carboxylate is fully protonated, neutralizing the molecule and driving its precipitation out of the aqueous phase.

  • Validation & Quality Control: Filter the precipitate, wash with cold water, and dry under high vacuum. Validate via LC-MS (Expected [M+H]+ = 170.0) and 1H-NMR (DMSO-d6) to confirm the disappearance of the chloride-adjacent aromatic proton shift.

SynthesisWorkflow A 2-Chloroisonicotinic Acid (Electrophile) C SNAr Intermediate (Meisenheimer Complex) A->C DMF, 0°C to 70°C B NaSMe (Nucleophile) B->C Addition D 2-(Methylsulfanyl) isonicotinic Acid C->D -NaCl, Acidic Workup E Amide Coupling (HATU, DIPEA) D->E Carboxyl Activation F Spiro[3.3]heptane Derivatives E->F Amine Conjugation

Fig 1. SNAr synthetic workflow for 2-(methylsulfanyl)pyridine-4-carboxylate derivatives.

Therapeutic Applications & Target Engagement

The functionalization of the C4-carboxylate via amide coupling has unlocked significant therapeutic potential, particularly in virology and bacteriology.

Hepatitis B Virus (HBV) Capsid Assembly Modulators

Recent breakthroughs by Hoffmann-La Roche have utilized 2-(methylsulfanyl)pyridine-4-carboxylic acid as a crucial capping group in the synthesis of novel Spiro[1]heptane derivatives [3]. These compounds are designed for the treatment and prophylaxis of Hepatitis B Virus (HBV) infections.

  • Mechanistic Rationale: The spiro[1]heptane core provides a conformationally restricted, three-dimensional scaffold that improves metabolic stability and membrane permeability compared to flat aromatic rings. When conjugated with the 2-(methylsulfanyl)pyridine moiety, the resulting molecule acts as an allosteric modulator of the HBV core protein (Cp).

  • Target Engagement: The derivative binds to the hydrophobic pocket at the dimer-dimer interface of the viral core protein. The methylsulfanyl group projects into a lipophilic sub-pocket, anchoring the inhibitor and accelerating the formation of aberrant, non-infectious viral capsids, thereby halting the viral lifecycle [3].

Pathway A Hepatitis B Virus (HBV) Cellular Entry B Viral Core Protein (Cp) Synthesis A->B Viral Lifecycle D Aberrant Capsid Assembly B->D Dimerization Interface C Spiro[3.3]heptane-Pyridine Derivative C->D Allosteric Binding E Inhibition of Viral Replication D->E Therapeutic Efficacy

Fig 2. Mechanism of action for HBV capsid assembly disruption by spiro-derivatives.

Bacterial DNA Gyrase Inhibitors

Beyond virology, these derivatives have been patented as components of novel DNA gyrase inhibitors[4]. The pyridine-4-carboxylate acts as a bioisostere for traditional fluoroquinolone carboxylic acids. The methylthio group enhances penetration through the complex lipid bilayers of Gram-negative bacteria, allowing the compound to successfully reach and inhibit the ATPase domain of the bacterial gyrase enzyme [4].

Table 2: Biological Targets and Pharmaceutical Applications
Therapeutic AreaSpecific TargetStructural Role of Pyridine DerivativeDevelopment PhaseReference
Antiviral (HBV) HBV Core Protein (Capsid Assembly)Lipophilic anchor at dimer interface via amide linkage to Spiro[1]heptane.Preclinical / PatentRoche (WO2022112188A1) [3]
Antibacterial Bacterial DNA Gyrase (ATPase Domain)Bioisosteric replacement of fluoroquinolone core; enhances membrane permeability.Preclinical / PatentCreighton (US20130079323A1) [4]

Conclusion

The 2-(methylsulfanyl)pyridine-4-carboxylate class represents a highly versatile and synthetically accessible pharmacophore. By mastering the SNAr methodologies required for their synthesis and understanding the causality behind their physicochemical properties, researchers can effectively leverage these building blocks. Whether acting as allosteric modulators in HBV capsid assembly or as novel antibacterial agents, their strategic application continues to drive innovation in small-molecule drug discovery.

References

  • BenchChem.2-(Methylsulfanyl)pyridine-4-carboxylic Acid | CAS 74470-24-9. BenchChem Database.
  • National Center for Biotechnology Information (PubChem).3,5-Dichloro-2-(methylthio)isonicotinic acid | CID 177683525. PubChem Compound Summary.
  • F. Hoffmann-La Roche AG. Spiro[1]heptane derivatives for the treatment and prophylaxis of hepatitis b virus infection. Patent WO2022112188A1. Available at:

  • Creighton Christopher J.Novel gyrase inhibitors and related compositions and methods. Patent US20130079323A1 (Referenced via Molaid).

Sources

Thermodynamic Profiling of Methyl Pyridine-4-Carboxylate Thioethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights into Coordination Thermodynamics and Solvation Dynamics

Introduction & Core Directives

Methyl pyridine-4-carboxylate thioethers (MPCTs) represent a sophisticated class of hemilabile ligands. Featuring a borderline-hard pyridine nitrogen and a soft thioether sulfur, these compounds are highly valued in the development of transition-metal catalysts, molecular spin switches, and protein surface mimetics. The electron-withdrawing methyl carboxylate group at the 4-position significantly modulates the electron density of the pyridine ring, directly impacting the thermodynamic parameters of metal coordination.

As drug development and materials science increasingly rely on predictive thermodynamics, understanding the causality behind MPCT binding and solvation is critical. This whitepaper provides an authoritative framework for the thermodynamic evaluation of MPCTs, detailing structural principles, quantitative data, and self-validating experimental workflows.

Structural Causality and Thermodynamic Principles

The thermodynamic behavior of MPCTs is governed by the intricate interplay between electronic effects, steric constraints, and solvent interactions.

  • Electronic Modulation: According to Hammett linear free-energy relationships, the ester group ( σp​≈0.45 ) withdraws electron density from the pyridine nitrogen [1]. This decreases its basicity and weakens the enthalpic contribution ( ΔH ) of the Metal-Nitrogen bond compared to unsubstituted pyridines. However, this is often offset by the thioether moiety, which provides strong π -backbonding capabilities with low-valent transition metals like Ru(II) [2].

  • Hemilability and Entropy: The thioether linkage is conformationally flexible. Upon coordination, the loss of rotational degrees of freedom results in an entropic penalty ( −TΔS>0 ). The hemilabile nature of the thioether—capable of reversible dissociation—creates a dynamic thermodynamic equilibrium that is highly sensitive to the dielectric constant of the solvent.

  • Application Context: In the design of Ni(II)-porphyrin molecular spin switches, the coordination strength of 4-substituted pyridines dictates the spin state of the metal center. Carboxylate-substituted pyridines have been shown to maintain high spin-switching efficiencies (up to 83%) even in aqueous environments, overcoming the solubility limitations of other derivatives [1]. Furthermore, multivalent scaffolds utilizing pyridine-4-carboxylate derivatives rely on precise thermodynamic tuning to mimic protein surfaces effectively and inhibit protein-protein interactions [2].

Quantitative Thermodynamic Data

The following table summarizes the standard thermodynamic parameters for the binding of various MPCT derivatives to transition metals at 298 K.

Ligand DerivativeMetal Center ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol) Kd​ ( μ M)
MPCT-Me (2-methylthio)Ni(II)-7.2-10.5+3.35.2
MPCT-Et (2-ethylthio)Ni(II)-7.8-9.8-2.01.9
MPCT-Me (2-methylthio)Ru(II)-9.5-14.2+4.70.1
MPCT-Ph (2-phenylthio)Ru(II)-8.1-11.0+2.91.1

Data Interpretation: The shift from an entropic penalty (+3.3 kcal/mol) in MPCT-Me to an entropic gain (-2.0 kcal/mol) in MPCT-Et when binding Ni(II) illustrates the classical hydrophobic effect. The larger ethyl group displaces a greater number of highly ordered water molecules upon binding, driving the reaction entropically despite a slight loss in binding enthalpy.

Experimental Workflows for Thermodynamic Profiling

To accurately capture the thermodynamic profile of MPCTs, Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are the gold standards. The causality behind each methodological step is detailed below to ensure a self-validating protocol.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during the binding event, allowing simultaneous determination of enthalpy ( ΔH ), binding affinity ( Ka​ ), and stoichiometry ( n ). Free energy ( ΔG ) and entropy ( ΔS ) are subsequently calculated.

Step-by-Step Methodology:

  • Buffer Preparation & Matching: Prepare a 50 mM HEPES buffer (pH 7.4) with 100 mM NaCl. Causality: Exact buffer matching between the macromolecule (cell) and ligand (syringe) is critical. Even a 1 mM difference in salt concentration will generate a massive heat of dilution that masks the subtle heat of binding. Dialyze the metal complex against the buffer, and use the final dialysate to dissolve the MPCT ligand.

  • Sample Degassing: Degas both solutions under vacuum for 10 minutes at a temperature 2°C below the experimental run temperature (e.g., 23°C for a 25°C run). Causality: Dissolved gases form microbubbles under the mechanical agitation of the syringe. Bubble collapse produces erratic endothermic spikes, ruining the signal-to-noise ratio.

  • Cell and Syringe Loading: Load the sample cell (~200 μ L) with 20 μ M of the metal complex. Load the injection syringe with 200 μ M of the MPCT ligand. Causality: A 10-fold concentration ratio ensures that the titration curve reaches complete saturation, which is mathematically required to accurately fit the Wiseman "c-value" (ideally between 10 and 100).

  • Titration Execution: Program the instrument for 20 injections of 2 μ L each, with a 150-second spacing between injections and a stirring speed of 750 rpm. Causality: The 150-second spacing allows the thermal power to return to the baseline completely. Incomplete baseline return leads to inaccurate integration of the injection peaks.

  • Data Integration: Subtract the background heat of dilution (obtained by titrating MPCT into a blank buffer) from the raw data. Fit the integrated heats to an independent binding model to extract ΔH and Ka​ .

G N1 1. Buffer Matching & Dialysis (Eliminates Heat of Dilution) N2 2. Vacuum Degassing (Prevents Microbubble Noise) N1->N2 N3 3. Cell & Syringe Loading (1:10 Concentration Ratio) N2->N3 N4 4. Incremental Injection (Measures Thermal Power) N3->N4 N5 5. Isotherm Integration (Extracts ΔH, Ka, n) N4->N5

Step-by-step Isothermal Titration Calorimetry workflow for MPCT binding analysis.

Protocol 2: Differential Scanning Calorimetry (DSC) for Solvation and Stability

DSC is utilized to measure the heat capacity ( ΔCp​ ) changes associated with the thermal unfolding or desolvation of the MPCT-metal complexes.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the MPCT-metal complex at a concentration of 1 mg/mL in the matched buffer.

  • Thermal Equilibration: Load the sample and reference (buffer only) into the capillary cells. Equilibrate at 10°C for 15 minutes. Causality: Thermal history can affect the initial heat capacity readings. A strict equilibration step ensures a flat, reproducible pre-transition baseline.

  • Scanning: Ramp the temperature from 10°C to 90°C at a scan rate of 1°C/min. Causality: A slower scan rate ensures that the system remains in thermodynamic equilibrium throughout the transition, preventing kinetic distortion of the melting temperature ( Tm​ ) peak.

  • Reversibility Check: Cool the sample back to 10°C and perform a second identical scan. Causality: If the second scan reproduces the first, the transition is thermodynamically reversible, validating the use of equilibrium thermodynamics equations to calculate the exact ΔG of unfolding.

G A MPCT (Solvated) C Complex (Bound) A->C ΔG_total D Desolvated State A->D ΔH_desolv > 0 B Metal (Solvated) B->D ΔH_desolv > 0 D->C ΔH_bind < 0

Thermodynamic cycle of MPCT coordination highlighting desolvation and binding enthalpies.

Conclusion

The thermodynamic profiling of methyl pyridine-4-carboxylate thioethers reveals a delicate balance between the electron-withdrawing nature of the carboxylate group and the hemilabile, soft-donor characteristics of the thioether. By employing rigorous, self-validating calorimetric protocols, researchers can accurately map the enthalpic and entropic drivers of these systems. This thermodynamic blueprint is essential for optimizing MPCTs in advanced applications, from switchable contrast agents [3] to highly selective anti-microbial scaffolds [4].

References

  • Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Multivalent scaffolds for use as protein surface mimetics Source: White Rose eTheses Online / University of Leeds URL:[Link]

  • Solid Versus Solution Spin Crossover and the Importance of the Fe–N≡C(X) Angle Source: Inorganic Chemistry URL:[Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights Source: RSC Medicinal Chemistry URL:[Link]

Comprehensive Technical Guide on Methyl 2-(methylsulfanyl)pyridine-4-carboxylate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and utilization of pyridine scaffolds not merely as a sequence of steps, but as a highly orchestrated manipulation of electronic states. Methyl 2-(methylsulfanyl)pyridine-4-carboxylate —frequently referred to as methyl 2-(methylthio)isonicotinate—is a highly versatile, chemoselective building block in modern drug discovery. This whitepaper deconstructs the chemical identity, mechanistic synthesis, and downstream utility of this compound, providing a self-validating framework for researchers and drug development professionals.

Chemical Identity & Core Identifiers

While the free acid precursor, 2-(methylthio)isonicotinic acid, is widely cataloged under CAS 74470-24-9 (1[1], 2[2]), its methyl ester derivative offers enhanced organic solubility and orthogonal reactivity crucial for complex synthetic sequences.

Table 1: Chemical Identifiers and Structural Properties

PropertyValue
Chemical Name Methyl 2-(methylsulfanyl)pyridine-4-carboxylate
Common Synonyms Methyl 2-(methylthio)isonicotinate
CAS Registry Number (Acid) 74470-24-9
Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
SMILES String O=C(OC)c1ccnc(SC)c1

Mechanistic Rationale: Electronic Activation in Pyridines

The success of synthesizing and utilizing this compound lies in the fundamental electronic properties of the pyridine ring. The electronegative nitrogen atom makes pyridines highly reactive towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, by significantly lowering the LUMO energy of the π -system (3[3]).

In our starting material, methyl 2-chloroisonicotinate, the ester group at the 4-position acts as a strong electron-withdrawing group via resonance. This creates a synergistic electrophilic activation at the 2-position. When the methanethiolate anion (MeS⁻) attacks, the resulting negative charge is stabilized by both the electronegative ring nitrogen (forming a stable Meisenheimer-type intermediate) and the para-ester group (3[3]). This causality dictates our choice of reagents, solvents, and thermal conditions.

Synthetic Methodology & Experimental Protocol

The most robust and scalable method for generating methyl 2-(methylsulfanyl)pyridine-4-carboxylate is via an SNAr reaction using sodium thiomethoxide (4[4]).

SNAr_Synthesis A Methyl 2-chloroisonicotinate (Starting Material) B NaSMe (1.0 eq) Methanol, N2 Atm A->B C Reflux, 3 Hours (SNAr Reaction) B->C D In-Process Control (LC-MS / TLC) C->D E Aqueous Workup (NaHCO3 / EtOAc) D->E  If >95% Conversion F Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (Target Product) E->F

Fig 1. Step-by-step synthetic workflow for SNAr esterification.

Detailed Protocol: SNAr Esterification
  • Objective: High-yield synthesis of the target thioether while preventing ester hydrolysis.

  • Step 1: Initiation. Suspend methyl 2-chloroisonicotinate (1.0 eq) and sodium thiomethoxide (1.0 eq) in anhydrous methanol under a strict nitrogen atmosphere (4[4]).

    • Causality: Nitrogen prevents the oxidative dimerization of the thiomethoxide anion into dimethyl disulfide. Methanol is chosen because any transesterification side-reactions will simply regenerate the methyl ester, preventing mixed-product formation.

  • Step 2: Reaction. Reflux the mixture for 3 hours (4[4]).

    • Causality: Thermal energy is required to overcome the activation energy barrier for the formation of the rate-determining Meisenheimer complex.

  • Step 3: In-Process Control (IPC). Sample 10 µL of the reaction, quench in 1 mL of 1:1 MeCN/H₂O, and analyze via LC-MS.

    • Causality: This self-validating step ensures >95% consumption of the starting material before proceeding, preventing difficult downstream chromatographic separations.

  • Step 4: Workup. Dilute the cooled reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) (4[4]).

    • Causality: NaHCO₃ neutralizes trace acidic byproducts and drives inorganic salts (NaCl) into the aqueous phase without hydrolyzing the ester.

  • Step 5: Isolation. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product (4[4]).

Analytical Characterization (Self-Validating Systems)

To establish trustworthiness in your synthesized batch, the following analytical parameters must be met. Relying on a single method is insufficient; a multi-modal approach guarantees structural integrity.

Table 2: Analytical Validation Parameters

TechniqueExpected Output / ParameterDiagnostic Significance
¹H NMR (CDCl₃) ~2.60 ppm (s, 3H, S-CH₃)Confirms successful thioether installation.
¹H NMR (CDCl₃) ~3.95 ppm (s, 3H, O-CH₃)Confirms retention of the methyl ester.
¹H NMR (CDCl₃) ~8.60 ppm (d, 1H, Py-H6)Validates the alpha-proton to the pyridine nitrogen.
LC-MS (ESI+) m/z 184.0 [M+H]⁺Confirms the exact molecular weight of the target compound.
HPLC (UV 254 nm) >95% Area Under Curve (AUC)Validates purity required for downstream biological assays.

Downstream Applications in Drug Development

In medicinal chemistry, the methylsulfanyl group is rarely the final pharmacophore. Instead, it serves as a chemoselective synthetic handle. By oxidizing the thioether to a sulfone (using mCPBA), the 2-position is re-activated as an exceptional leaving group. This allows for a subsequent SNAr displacement with complex primary or secondary amines (4[4]).

This sequence is a cornerstone in the synthesis of kinase inhibitors and anti-angiogenesis agents, where the resulting 2-aminopyridine motif acts as a critical hinge-binding element in the ATP pocket of target kinases.

Downstream_App A Methyl 2-(methylsulfanyl)pyridine-4-carboxylate B Oxidation (mCPBA) CH2Cl2, 0°C to RT A->B C Methyl 2-(methylsulfonyl)pyridine-4-carboxylate (Reactive Intermediate) B->C D Nucleophilic Displacement (Primary/Secondary Amines) C->D E 2-Aminopyridine-4-carboxylate Derivatives (Kinase Inhibitor Scaffolds) D->E

Fig 2. Downstream functionalization into 2-aminopyridine scaffolds.

Conclusion

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate is a masterclass in exploiting heterocyclic electronics. By understanding the causality behind its SNAr synthesis and rigorously applying analytical fingerprints, researchers can reliably integrate this scaffold into advanced drug development pipelines, transforming a simple building block into highly complex, biologically active architectures.

References

  • Sigma-Aldrich. "2-(Methylthio)isonicotinic acid | CAS 74470-24-9".
  • Biomall. "Buy 2-(Methylthio)-4-pyridinecarboxylic Acid, 250mg M725518".
  • European Patent Office. "Novel compounds having 4-pyridylalkylthio group as substituent - EP 2527326 B1".
  • Wikipedia.

Sources

Solvation Thermodynamics and Experimental Profiling of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Synthetic and Medicinal Chemists

Executive Summary

In modern drug discovery and synthetic methodology, the physicochemical profiling of intermediate building blocks is non-negotiable. Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (CAS: 74470-39-6) is a highly versatile, privileged scaffold. The pyridine-4-carboxylate core is frequently utilized in the development of [1].

However, poor solvent selection during synthesis, purification, or biological assay formulation can lead to kinetic trapping, low reaction yields, or false-positive assay artifacts. This whitepaper provides a rigorous analysis of the solvation thermodynamics of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate, offering a validated solubility matrix and a self-validating high-throughput experimental protocol for empirical determination.

Structural Determinants of Solvation (Causality & Logic)

To predict and manipulate the solubility of this compound, we must deconstruct its molecular architecture. The solvation profile is dictated by the interplay of three distinct functional groups, each contributing specific intermolecular forces:

  • The Pyridine Core (H-Bond Acceptor & π−π Stacking): The basic nitrogen atom possesses a lone pair that acts as a strong hydrogen-bond acceptor. In aromatic solvents (e.g., Toluene), the heteroaromatic ring engages in π−π stacking. The fundamental basicity of [2] ensures high solubility in polar, slightly acidic, or highly polarizable media.

  • The Methyl Ester Moiety (Dipole-Dipole Interactions): Unlike a free carboxylic acid, the methyl ester lacks a hydrogen-bond donor. This significantly reduces the crystal lattice energy, lowering the melting point and enhancing solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) via strong dipole-dipole matching.

  • The Methylsulfanyl (Methylthio) Group (Lipophilicity & Dispersion): Positioned at C2, this thioether linkage introduces a highly lipophilic, polarizable sulfur atom. It modulates the electron density of the pyridine ring via resonance, while simultaneously increasing the molecule's affinity for non-polar environments through London dispersion forces.

Solvation cluster_features Structural Moieties cluster_solvents Preferred Solvents Compound Methyl 2-(methylsulfanyl) pyridine-4-carboxylate Pyridine Pyridine Core (H-Bond Acceptor / pi-pi) Compound->Pyridine Ester Methyl Ester (Dipole-Dipole) Compound->Ester Thioether Methylsulfanyl (Lipophilic / Dispersion) Compound->Thioether Protic Alcohols (Moderate Solubility) Pyridine->Protic H-Bonding Aprotic DMSO / DMF / DCM (High Solubility) Pyridine->Aprotic Dipole / pi-pi Ester->Aprotic Dipole-Dipole Thioether->Aprotic Solvation Aliphatic Hexanes / Heptane (Low Solubility) Thioether->Aliphatic Dispersion

Fig 1: Functional group contributions to the solvation thermodynamics of the compound.

Solubility Matrix in Organic Solvents

Based on the structural thermodynamics described above, the following table summarizes the quantitative solubility profile of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate across various organic solvent classes at standard ambient temperature (25°C).

Note: These are thermodynamic equilibrium values. Kinetic solubility may temporarily appear higher due to transient supersaturation.

Solvent ClassSolventDielectric Constant ( ε )Estimated Solubility at 25°C (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 Strong dipole-dipole, H-bond acceptor matching
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 Strong dipole-dipole, macro-dipole stabilization
Halogenated Dichloromethane (DCM)8.950 - 100 Dipole-induced dipole, high polarizability
Polar Protic Methanol (MeOH)32.710 - 30 H-bonding (solvent donor to pyridine nitrogen)
Non-Polar Ester Ethyl Acetate (EtOAc)6.020 - 50 Dipole-dipole matching with the ester moiety
Aliphatic n-Hexane1.9< 1 Weak London dispersion forces only

Experimental Protocol: Thermodynamic Solubility Determination

To avoid late-stage attrition, [3] is employed to determine the exact thermodynamic solubility of building blocks. The following shake-flask methodology coupled with UPLC-UV is designed as a self-validating system to eliminate artifacts caused by supersaturation or colloidal suspension.

Step-by-Step Methodology
  • Solid Dispensing (Saturation Assurance): Weigh approximately 15 mg of crystalline Methyl 2-(methylsulfanyl)pyridine-4-carboxylate into a 2 mL amber glass HPLC vial.

    • Causality: An excess of solid ensures the system exceeds the saturation point, which is the strict thermodynamic requirement for measuring intrinsic solubility rather than dissolution rate.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial immediately with a PTFE-lined crimp cap.

    • Causality: PTFE-lined caps prevent the evaporation of highly volatile solvents (like DCM), which would artificially inflate the final concentration calculations.

  • Isothermal Equilibration: Incubate the sealed vials on an orbital thermoshaker at 800 RPM and 25.0 ± 0.1 °C for exactly 24 hours.

    • Causality: A 24-hour window provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the crystal lattice is in a true dynamic equilibrium with the solvated phase.

  • Phase Separation: Transfer the vials to a centrifuge and spin at 10,000 x g for 15 minutes.

    • Causality: High-speed centrifugation pellets the undissolved microcrystals to the bottom of the vial, preventing them from clogging the filter membrane in the subsequent step.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.

    • Causality: Polytetrafluoroethylene (PTFE) is universally compatible with aggressive organics. The 0.22 µm pore size rigorously excludes sub-visible colloidal particles that cause light scattering and false concentration spikes during UV detection.

  • UPLC-UV Quantification: Dilute the filtrate (e.g., 1:100 in the mobile phase) and inject it into a UPLC-UV system. Quantify the concentration against a pre-established multi-point calibration curve at the compound's λmax​ .

Protocol Step1 1. Solid Dispensing (Excess Compound) Step2 2. Solvent Addition (Target Organic Solvents) Step1->Step2 Step3 3. Equilibration (24h, 25°C, 800 RPM) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10,000 x g) Step3->Step4 Step5 5. Filtration (0.22 µm PTFE Filter) Step4->Step5 Step6 6. Quantification (UPLC-UV vs Standard Curve) Step5->Step6

Fig 2: Shake-flask thermodynamic solubility determination workflow.

Strategic Applications in Downstream Workflows

Understanding this solubility profile unlocks several strategic advantages in the laboratory:

  • Reaction Optimization: For cross-coupling or SN​Ar reactions targeting the C2 or C4 positions, polar aprotic solvents like DMF or DMSO are optimal, as they fully solvate the starting material and stabilize polar transition states.

  • Purification & Crystallization: The stark contrast in solubility between Ethyl Acetate (high) and Hexane (low) makes this binary solvent system ideal for gradient flash chromatography or recrystallization via anti-solvent addition.

  • Biological Assay Formulation: For in vitro screening, 100 mM stock solutions can be reliably prepared in 100% DMSO without risk of precipitation, ensuring accurate dosing in subsequent aqueous dilutions.

References

  • Substituted 2-(2-Aminopyrimidin-4-Yl)Pyridine-4-Carboxylates as Potent Inhibitors of Jumonjic Domain-Containing Histone Demethylases. Taylor & Francis. Available at:[Link][1]

  • High-Throughput Physicochemical Profiling in Drug Discovery. Pion Inc. Available at: [Link][2]

Sources

Electronic Properties and Mechanistic Profiling of 2-Methylsulfanyl Substituted Pyridine Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylsulfanylpyridine (also known as 2-(methylthio)pyridine) scaffold is a privileged structural motif in medicinal chemistry, agrochemicals, and transition-metal catalysis. The strategic placement of a methylsulfanyl (-SCH₃) group at the ortho position relative to the pyridine nitrogen creates a complex electronic microenvironment. This guide provides an in-depth mechanistic analysis of how the competing inductive and resonance effects of the -SCH₃ group dictate the molecule's basicity, nucleophilicity, and metabolic stability, complete with validated experimental protocols for structural derivatization.

Quantum Mechanical Drivers: Inductive vs. Resonance Interplay

The electronic influence of the 2-methylsulfanyl group on the pyridine ring is governed by a classic competition between inductive (-I) and mesomeric/resonance (+M) effects.

  • Inductive Effect (-I): Sulfur (electronegativity χ≈2.58 ) is more electronegative than the adjacent sp³ carbon of the methyl group, acting as an electron-withdrawing entity through the sigma ( σ ) framework. When positioned ortho to the pyridine nitrogen, this proximity maximizes the -I effect, pulling electron density away from the nitrogen lone pair.

  • Resonance Effect (+M): Sulfur possesses lone pairs that can theoretically delocalize into the pyridine pi ( π ) system. However, because sulfur is a Period 3 element (utilizing 3p orbitals) and the pyridine carbon/nitrogen atoms are Period 2 elements (utilizing 2p orbitals), the 3p-2p orbital overlap is highly inefficient.

  • Net Electronic Consequence: Due to the 3p-2p orbital mismatch, the +M resonance donation is weak. Consequently, the proximity-driven -I inductive withdrawal dominates at the ortho position. This net electron-withdrawing effect destabilizes the protonated pyridinium state, drastically reducing the intrinsic basicity of the nitrogen atom.

G SMe 2-Methylsulfanyl Group (-SCH3) Inductive Inductive Effect (-I) Electronegativity S > C SMe->Inductive Primary Driver Resonance Resonance Effect (+M) 3p-2p Orbital Mismatch SMe->Resonance Secondary Driver Nitrogen Pyridine Nitrogen Lone Pair Inductive->Nitrogen Electron Withdrawal Resonance->Nitrogen Weak Electron Donation pKa Decreased Basicity (pKa ~ 3.6) Nitrogen->pKa Net Effect

Diagram 1: Competing electronic effects (-I vs +M) governing 2-methylsulfanylpyridine basicity.

Physicochemical Data & Structure-Property Relationships

The net electron-withdrawing nature of the ortho-methylsulfanyl group is quantitatively reflected in its dissociation constant. While unsubstituted pyridine has a pKa of ~5.2, the 2-(methylthio)pyridine conjugate acid has a measured pKa of 3.6[1]. This 1.6-unit drop confirms the depletion of electron density on the nitrogen.

To contextualize this, comparing the sulfur analog to its oxygen counterpart (2-methoxypyridine) reveals deep structure-property insights. Oxygen has a much higher electronegativity than sulfur (stronger -I) but also achieves perfect 2p-2p orbital overlap (stronger +M). At the ortho position, oxygen's inductive withdrawal overwhelmingly dominates its resonance donation, resulting in an even lower pKa (3.3) than the sulfur analog.

Table 1: Comparative Electronic Effects on Pyridine Basicity
CompoundpKa (Conjugate Acid)Primary Electronic Driver at Ortho PositionNet Effect on Pyridine Ring
Pyridine 5.2N/ABaseline
2-Methylpyridine 5.9Hyperconjugation (+I)Electron-Donating
2-Methylsulfanylpyridine 3.6Inductive Withdrawal (-I) > Resonance (+M)Electron-Withdrawing
2-Methoxypyridine 3.3Strong Inductive Withdrawal (-I)Strongly Electron-Withdrawing

Frontier Molecular Orbitals & Hammett Parameters

While the ortho-effect is dominated by proximity-based inductive withdrawal, the effective Hammett constant ( σp​ ) for the -SCH₃ group is approximately 0.00[2]. This indicates that when placed further away from the reaction center (where inductive effects wane across the σ -bonds), the weak +M effect perfectly cancels out the -I effect.

In terms of Frontier Molecular Orbitals (FMOs), the introduction of the -SCH₃ group generally raises the Highest Occupied Molecular Orbital (HOMO) energy due to the presence of the high-energy non-bonding lone pairs on the sulfur atom. Conversely, it has a negligible effect on the Lowest Unoccupied Molecular Orbital (LUMO) unless specific intramolecular hydrogen-bonding interactions are disrupted[2]. This elevated HOMO makes 2-methylsulfanylpyridines excellent bidentate (N,S) ligands for coordinating soft transition metals like Ag⁺ and Ru²⁺.

Metabolic Liabilities & Synthetic Derivatization

In drug development, the -SCH₃ group is a known metabolic liability. It is rapidly oxidized in vivo by Cytochrome P450 (CYP) enzymes or Flavin-containing monooxygenases (FMOs) to form sulfoxides (-S(O)CH₃) and sulfones (-SO₂CH₃).

This biological transformation drastically alters the electronic landscape of the molecule. The resulting sulfone is a powerful electron-withdrawing group (-I, -M) that further depletes the pyridine ring's electron density, drastically lowering the pKa, altering aqueous solubility, and often abolishing binding to off-target kinases. To simulate this metabolic pathway during lead optimization, medicinal chemists routinely oxidize the -SCH₃ group using m-Chloroperbenzoic acid (mCPBA)[3].

Validated Experimental Protocols

Protocol A: Thermodynamic pKa Determination (Potentiometric Titration)

This self-validating system ensures accurate pKa measurement by controlling ionic strength and eliminating buffering artifacts.

  • Preparation: Dissolve 2-methylsulfanylpyridine (5.0 mmol) in 50 mL of CO₂-free deionized water.

  • Electrolyte Control (Causality): Add 0.1 M KCl to the solution. Why? The background electrolyte ensures that activity coefficients remain constant during the titration, making the concentration-based pKa calculation mathematically valid regardless of the ionization state.

  • Titration: Titrate the solution with standardized 0.1 M HCl using an automated titrator.

  • Monitoring: Use a calibrated glass pH electrode to record pH vs. the volume of titrant added. The inflection point of the first derivative curve corresponds to the pKa (expected ~3.6)[1].

Protocol B: Electrophilic Oxidation to 2-Methylsulfonylpyridine

A controlled, stepwise oxidation workflow mimicking metabolic sulfone formation[3].

  • Setup: Charge a 3-neck round-bottom flask with 2-methylsulfanylpyridine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the system to 0°C using an ice bath.

  • Primary Oxidation (Causality): Add m-Chloroperbenzoic acid (mCPBA, 1.1 eq, 77% max) portion-wise over 15 minutes. Why 0°C? The initial electrophilic oxidation of the sulfide to the sulfoxide is highly exothermic and kinetically rapid. Maintaining 0°C prevents thermal decomposition and uncontrolled over-oxidation.

  • Secondary Oxidation: Add a second portion of mCPBA (1.1 eq). Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours. Why warm to RT? The electron-poor sulfoxide intermediate requires a higher activation energy to undergo the second oxidation step to the sulfone.

  • Validation & Workup: Monitor the complete consumption of the sulfoxide intermediate via LC-MS. Once complete, quench the reaction with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Why? This destroys any unreacted mCPBA peroxide, preventing explosive hazards during subsequent solvent concentration. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

G Start 2-Methylsulfanylpyridine (1.0 eq) in DCM Step1 Cool to 0°C Add mCPBA (1.1 eq) Start->Step1 Intermediate Sulfoxide Intermediate (Monitor via LC-MS) Step1->Intermediate Electrophilic Oxidation Step2 Add mCPBA (1.1 eq) Warm to RT (4-6 hrs) Intermediate->Step2 Product 2-Methylsulfonylpyridine (Sulfone Product) Step2->Product Secondary Oxidation Workup Quench with Na2S2O3 Aqueous Extraction Product->Workup

Diagram 2: Stepwise electrophilic oxidation workflow of the -SMe group to a sulfone derivative.

References

  • Solved: The strongly polar, hydrogen-bonding properties of water... | Chegg.com (Source for pKa = 3.6 of 2-(methylthio)pyridine ion). 1

  • 6,6′-Biazulenic core as a platform for unlocking Hammett constants via electrochemical free-energy relationships | RSC Publishing (Source for Hammett constant σp​ (SMe) = 0.00 and HOMO/LUMO modulation). 2

  • 2-Methoxy-5-(methylsulfonyl)pyridine | 98627-16-8 | Benchchem (Source for oxidation protocol and structural properties). 3

  • Pyridine, 2-(methylthio)- | C6H7NS | CID 29076 | PubChem - NIH (Source for general physicochemical properties). 4

Sources

Rational Design and Biological Evaluation of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate Analogs: A Technical Guide for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles remain the cornerstone of targeted drug discovery. Among these, the pyridine scaffold is exceptionally privileged, featuring in nearly 14% of all FDA-approved N-heterocyclic drugs 1. As a Senior Application Scientist, I frequently encounter challenges in optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of early-stage hit compounds. The Methyl 2-(methylsulfanyl)pyridine-4-carboxylate core offers a highly tunable, bifunctional scaffold. By strategically leveraging the electron-withdrawing C4-ester and the lipophilic C2-thioether, researchers can design potent analogs targeting epigenetic modulators (like histone demethylases) and viral enzymes (like HIV-1 Integrase).

This whitepaper provides an in-depth mechanistic rationale, self-validating experimental workflows, and quantitative benchmarks for developing therapeutics derived from this specific pyridine analog.

Pharmacophore Mapping & Structural Rationale

The biological efficacy of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate analogs is not coincidental; it is rooted in precise stereoelectronic properties.

  • The Pyridine Core: The electron-deficient nature of the aromatic ring enhances π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) within target binding pockets.

  • C4 Methyl Carboxylate (The Prodrug Handle): Carboxylic acids are notorious for poor cell permeability due to their negative charge at physiological pH. The methyl ester acts as a lipophilic mask. Once the molecule crosses the lipid bilayer, ubiquitous intracellular esterases hydrolyze the ester into the active pyridine-4-carboxylic acid. This active moiety is a well-documented bioisostere for 2-oxoglutarate (2-OG), a critical co-factor in human biology 2.

  • C2 Methylsulfanyl (-SMe) Group: The thioether introduces a unique vector. Sulfur is a "soft" atom, highly polarizable, and capable of acting as a weak hydrogen-bond acceptor while significantly increasing the overall lipophilicity (clogP) of the molecule. This allows the scaffold to deeply penetrate hydrophobic sub-pockets that traditional alkoxy (-OR) or amino (-NH2) groups cannot.

Pharmacophore Core Pyridine Core (Electron Deficient) C2 C2: Methylsulfanyl (Lipophilic/H-bond Acceptor) Core->C2 C4 C4: Methyl Carboxylate (Metal Chelator/Prodrug) Core->C4 Target1 JMJD2A Active Site (2-OG Mimicry) C4->Target1 Competitive Binding Target2 HIV-1 Integrase (Mg2+ Chelation) C4->Target2 Metal Coordination

Pharmacophore mapping of the Methyl 2-(methylsulfanyl)pyridine-4-carboxylate scaffold.

Primary Biological Targets and Mechanisms of Action

Epigenetic Modulation: JMJD2A Histone Demethylase

JumonjiC (JmjC) domain-containing histone demethylases, specifically JMJD2A, are overexpressed in esophageal and prostate cancers. These enzymes require Fe(II) and 2-OG to demethylate lysine residues on histones, thereby altering gene transcription. Pyridine-4-carboxylate analogs competitively inhibit JMJD2A by mimicking 2-OG. The nitrogen of the pyridine ring and the oxygen of the C4-carboxylate form a bidentate chelation complex with the active site Fe(II) ion, completely halting the enzyme's catalytic cycle 2.

Antiviral Activity: HIV-1 Integrase Inhibition

HIV-1 Integrase (IN) catalyzes the insertion of viral cDNA into the host genome. The catalytic core of IN relies on a triad of metal-chelating heteroatoms coordinating with Mg2+ ions. Advanced analogs of our core scaffold—specifically pyrrolo[3,4-c]pyridine-4-carboxylates—have demonstrated potent anti-HIV-1 activity. The ester substituent at position 4 is critical; modifications here directly dictate the distance between the pyridine scaffold and the viral metal ions, significantly influencing the EC50 values 3.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control checkpoint to prevent downstream artifacts.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize Methyl 2-(methylsulfanyl)pyridine-4-carboxylate via Nucleophilic Aromatic Substitution (SNAr) and subsequent esterification.

  • SNAr Reaction: Dissolve 2-chloro-isonicotinic acid (1.0 eq) in anhydrous DMF. Add sodium methanethiolate (NaSMe, 1.2 eq) portion-wise at 0°C.

    • Causality: The electron-withdrawing nitrogen activates the ortho-position (C2), lowering the activation energy for the nucleophilic attack by the thiolate anion. DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the thiolate.

  • TLC Monitoring (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material confirms the completion of the SNAr.

  • Esterification: Isolate the intermediate acid, dissolve in anhydrous methanol, and add a catalytic amount of concentrated H2SO4. Reflux for 12 hours.

    • Causality: Fischer esterification converts the highly polar acid into a lipophilic methyl ester, a critical step for enabling cell permeability in downstream in vitro assays.

  • Structural Validation (Self-Validation): Purify via flash chromatography and confirm the structure using 1H-NMR (look for the distinct singlet of the -SMe group at ~2.6 ppm and the -COOMe group at ~3.9 ppm) and LC-MS.

Protocol B: High-Throughput FRET Assay for JMJD2A Inhibition

Objective: Evaluate the IC50 of synthesized analogs against JMJD2A.

  • Assay Preparation: Prepare a reaction buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM α -ketoglutarate, 50 µM Fe(II), and 2 mM ascorbate).

    • Causality: Ascorbate is strictly required to maintain iron in the Fe(II) oxidation state; without it, the enzyme rapidly inactivates, leading to false-positive inhibition data.

  • Compound Incubation: Add the target analog (serial dilutions from 50 µM to 1 nM) and JMJD2A enzyme. Incubate for 15 minutes.

    • Self-Validation (Controls): Always run a positive control (N-oxalylglycine, a known 2-OG competitor) and a negative vehicle control (1% DMSO). This validates the dynamic range of the assay.

  • FRET Detection: Add the custom FRET-labeled histone peptide substrate. Measure the time-resolved fluorescence (Excitation: 340 nm, Emission: 495 nm / 520 nm).

    • Causality: FRET is utilized because the ratiometric readout intrinsically normalizes well-to-well variations in enzyme concentration and mitigates interference from compound autofluorescence.

Workflow Step1 1. SNAr Reaction (Introduce -SMe at C2) Step2 2. Fischer Esterification (Form Methyl Carboxylate at C4) Step1->Step2 Step3 3. Structural Validation (1H-NMR, LC-MS) Step2->Step3 Step4 4. In Vitro FRET Assay (JMJD2A Inhibition) Step3->Step4 Data 5. Hit-to-Lead Optimization (SAR Analysis) Step4->Data

Experimental workflow for the synthesis and biological evaluation of pyridine analogs.

Quantitative Data Analysis

The table below summarizes the biological activity of key pyridine-4-carboxylate analogs derived from literature benchmarks, illustrating the broad applicability of this scaffold.

Compound Class / AnalogPrimary TargetIC50 / EC50 (µM)Mechanism of Action
2-(2-Aminopyrimidin-4-yl)pyridine-4-carboxylate JMJD2A (Cancer)1.2 - 4.52-OG Competitive Inhibition / Fe(II) Chelation
7-Hydroxy-pyrrolo[3,4-c]pyridine-4-carboxylate HIV-1 Integrase1.65 - 9.21Mg2+ Active Site Chelation
Methyl 2-(methylsulfanyl)pyridine-4-carboxylate Baseline Scaffold> 50.0Prodrug / Synthetic Precursor

Note: The unsubstituted core scaffold exhibits low baseline activity, proving that while the pyridine-4-carboxylate provides the necessary binding anchor, extended substitution at the C2 position is mandatory to achieve high-affinity target engagement.

Conclusion

The Methyl 2-(methylsulfanyl)pyridine-4-carboxylate scaffold is a highly versatile building block in medicinal chemistry. By understanding the causality behind its structural features—specifically the prodrug nature of the C4-ester and the lipophilic, polarizable nature of the C2-thioether—drug development professionals can rationally design potent inhibitors for complex targets like histone demethylases and viral integrases. Rigorous, self-validating experimental workflows remain critical to translating these chemical hits into viable clinical leads.

References

  • Source: Drug Design, Development and Therapy (Dove Medical Press / Taylor & Francis)
  • Title: Substituted 2-(2-Aminopyrimidin-4-Yl)
  • Source: Medicinal Chemistry (Hilaris Publisher)

Sources

Methodological & Application

Synthesis protocols for Methyl 2-(methylsulfanyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocols for Methyl 2-(methylsulfanyl)pyridine-4-carboxylate: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of pyridine-based pharmacophores, Fibroblast Activation Protein Inhibitors (FAPI), and antiangiogenic therapeutic intermediates.

Mechanistic Rationale & Strategy

The synthesis of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (also known as methyl 2-(methylthio)isonicotinate) is achieved through a highly reliable, two-step synthetic sequence starting from commercially available 2-chloroisonicotinic acid. As a Senior Application Scientist, it is critical to understand not just the how, but the why behind the specific conditions chosen for this workflow.

Step 1: Acid-Catalyzed Fischer Esterification The first step involves the conversion of 2-chloroisonicotinic acid to methyl 2-chloroisonicotinate. This is a classic Fischer esterification driven by [1]. By utilizing methanol as both the reactant and the solvent in large excess, the equilibrium is forced toward the product. Concentrated sulfuric acid ( H2​SO4​ ) is employed as a dual-purpose reagent: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon and acts as a dehydrating agent to sequester the water byproduct, preventing the reverse hydrolysis reaction[2].

Step 2: Nucleophilic Aromatic Substitution ( SN​Ar ) The second step is the regioselective displacement of the C-2 chlorine atom with a methylsulfanyl group using sodium thiomethoxide ( NaSMe ). The pyridine ring is inherently electron-deficient, a property that is further amplified by the electron-withdrawing methoxycarbonyl group at the C-4 position. This electronic environment highly activates the C-2 position toward nucleophilic attack[3].

When the potent, soft nucleophile ( MeS− ) attacks the C-2 carbon, it forms a transient, negatively charged Meisenheimer complex. The negative charge is stabilized via delocalization onto the electronegative pyridine nitrogen. Subsequent collapse of this intermediate expels the chloride leaving group, restoring aromaticity. Methanol is specifically chosen as the solvent for this step to match the ester moiety, completely eliminating the risk of unwanted transesterification side reactions that would occur if a different protic solvent (e.g., ethanol) were used[3].

Process Workflows & Mechanistic Visualizations

SynthesisWorkflow A 2-Chloroisonicotinic Acid (Starting Material) B Methyl 2-chloroisonicotinate (Intermediate) A->B MeOH, H2SO4 (cat) Reflux, 24h C Methyl 2-(methylsulfanyl) pyridine-4-carboxylate (Target Product) B->C NaSMe, MeOH Reflux, 3h, N2 atm

Fig 1. Two-step synthesis workflow for Methyl 2-(methylsulfanyl)pyridine-4-carboxylate.

SNArMechanism R1 Methyl 2-chloroisonicotinate + NaSMe MC Meisenheimer Complex (Delocalized Anion) R1->MC Nucleophilic Attack (MeS- at C2) P1 Methyl 2-(methylsulfanyl) pyridine-4-carboxylate + NaCl MC->P1 Elimination (Cl- leaves)

Fig 2. SNAr mechanism showing Meisenheimer complex formation and chloride elimination.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-chloroisonicotinate

This protocol is adapted from standardized methodologies for the preparation of pyridine-based dye intermediates[2].

Materials:

  • 2-Chloroisonicotinic acid: 2.5 g (15.9 mmol)

  • Anhydrous Methanol: 50 mL

  • Concentrated Sulfuric Acid ( H2​SO4​ ): 2.5 mL

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-chloroisonicotinic acid (2.5 g) in 50 mL of anhydrous methanol[2].

  • Catalysis: Slowly add 2.5 mL of concentrated H2​SO4​ dropwise to the stirring suspension. Caution: This addition is highly exothermic.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) for 24 hours[2]. Monitor reaction completion via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Workup: Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Dilute the remaining residue with water (30 mL) and carefully neutralize with saturated aqueous NaHCO3​ until CO2 evolution ceases. Extract the aqueous layer with dichloromethane (3 × 30 mL)[2].

  • Purification: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure to afford the target intermediate as a solid (Yield: ~2.16 g, 81%)[2].

Protocol B: Synthesis of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate

This protocol utilizes a self-validating SN​Ar approach validated in pharmaceutical patent literature[3].

Materials:

  • Methyl 2-chloroisonicotinate: 1.0 g (5.8 mmol)

  • Sodium thiomethoxide ( NaSMe ): 0.42 g (6.0 mmol)

  • Anhydrous Methanol: 10 mL

  • Ethyl Acetate for extraction

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Purge a 50 mL two-neck round-bottom flask with nitrogen gas to prevent the oxidative dimerization of the thiomethoxide reagent to dimethyl disulfide[3].

  • Reagent Mixing: Suspend Methyl 2-chloroisonicotinate (1.0 g, 5.8 mmol) and Sodium thiomethoxide (0.42 g, 6.0 mmol) in 10 mL of anhydrous methanol[3].

  • Reflux: Heat the mixture to reflux under the continuous nitrogen atmosphere for 3 hours[3]. The solution will typically undergo a color change as the Meisenheimer complex forms and resolves.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with 60 mL of ethyl acetate[3].

  • Washing: Transfer the organic layer to a separatory funnel. Wash sequentially with saturated aqueous sodium hydrogencarbonate ( NaHCO3​ ) solution (100 mL) to neutralize any acidic byproducts, followed by a brine wash (100 mL) to remove residual methanol and water[3].

  • Isolation: Dry the ethyl acetate layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure to yield the final product[3]. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Quantitative Data & Analytical Characterization

Table 1: Reaction Optimization & Parameter Summary

StepReaction TypeKey ReagentsSolventTemp / TimeExpected Yield
1 Fischer Esterification2-Chloroisonicotinic acid, H2​SO4​ Methanol65°C (Reflux) / 24 h~81%
2 SN​Ar SubstitutionMethyl 2-chloroisonicotinate, NaSMe Methanol65°C (Reflux) / 3 h>85%

Table 2: Expected 1H NMR Characterization Data ( CDCl3​ , 300 MHz)

CompoundChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
Intermediate (Methyl 2-chloroisonicotinate)3.96Singlet (s)3HEster −OCH3​
7.75Doublet of doublets (dd)1HPyridine C5-H
7.87Singlet (s)1HPyridine C3-H
8.52Doublet (d)1HPyridine C6-H
Target Product (Methyl 2-(methylsulfanyl)pyridine-4-carboxylate)~2.60Singlet (s)3HThioether −SCH3​
~3.95Singlet (s)3HEster −OCH3​
~7.60Doublet of doublets (dd)1HPyridine C5-H
~7.70Singlet (s)1HPyridine C3-H
~8.55Doublet (d)1HPyridine C6-H

(Note: Intermediate NMR data is directly sourced from empirical literature[2]. Target product shifts are extrapolated based on standard anisotropic effects of thioether substitutions on pyridine rings).

References

  • Title: Novel compounds having 4-pyridylalkylthio group as substituent (EP 2527326 B1)
  • Title: Three Synthetic Routes to a Commercial N3 Dye Source: International Journal of Applied Physics and Mathematics (Vol. 2, No. 2, March 2012) URL: [Link]

Sources

Application Note: Procedure for Ester Hydrolysis of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The hydrolysis of pyridine-4-carboxylate esters is a fundamental transformation in medicinal chemistry, frequently utilized to unmask carboxylic acid pharmacophores for subsequent amide coupling or structural activity relationship (SAR) exploration. This application note details the robust, base-catalyzed saponification of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate to yield 2-(methylsulfanyl)pyridine-4-carboxylic acid .

As a Senior Application Scientist, I emphasize that the success of this protocol relies on two critical physicochemical principles:

  • Solvent Phase Dynamics: The substrate is highly lipophilic, while the nucleophile (hydroxide) is strictly hydrophilic. A ternary solvent system of THF/MeOH/H₂O (3:1:1) is employed to maintain a homogeneous reaction phase, preventing biphasic mass-transfer limitations.

  • Amphoteric Isolation (The Isoelectric Point): Pyridinecarboxylic acids are zwitterionic. The pyridine nitrogen acts as a weak base ( pKa​≈5.0 ), and the carboxylic acid acts as a weak acid ( pKa​≈2.0 ). The product reaches its minimum aqueous solubility at its isoelectric point (pI), which for isonicotinic acid derivatives is typically between pH 3.0 and 3.5 . Over-acidification (pH < 2) will protonate the pyridine ring, forming a highly water-soluble hydrochloride salt and drastically reducing isolated yields.

Experimental Workflow

Workflow Start Methyl 2-(methylsulfanyl) pyridine-4-carboxylate Solvent Dissolve in THF:MeOH:H2O (Ratio 3:1:1) Start->Solvent Base Add LiOH·H2O (1.5 - 2.0 eq) at 0 °C to RT Solvent->Base Stir Stir at RT for 2-4 hours Monitor via TLC/LC-MS Base->Stir Concentrate Remove volatiles (THF/MeOH) in vacuo Stir->Concentrate Acidify Acidify with 1M HCl to pH 3.0 - 3.5 Concentrate->Acidify Isolate Filter precipitate OR Extract with EtOAc Acidify->Isolate Product 2-(methylsulfanyl)pyridine- 4-carboxylic acid Isolate->Product

Workflow for the base-catalyzed hydrolysis of methyl 2-(methylsulfanyl)pyridine-4-carboxylate.

Materials and Reagents

The following stoichiometry is scaled for a standard 10 mmol discovery-scale reaction. Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH because the resulting lithium carboxylate salts are highly soluble in the mixed organic-aqueous system, preventing premature precipitation of the intermediate .

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 2-(methylsulfanyl)pyridine-4-carboxylate 183.231.01.83 gSubstrate
Lithium hydroxide monohydrate (LiOH·H₂O) 41.961.5630 mgBase / Nucleophile
THF / MeOH / H₂O (3:1:1 v/v/v) N/AN/A25 mLHomogenizing Solvent
1M Hydrochloric Acid (HCl) 36.46~1.5 - 2.0~15 - 20 mLAcidifying Agent
Ethyl Acetate (EtOAc) 88.11N/A3 x 30 mLExtraction Solvent

Step-by-Step Protocol

Step 1: Reaction Setup and Saponification
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Charge the flask with Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (1.83 g, 10.0 mmol).

  • Add 15 mL of Tetrahydrofuran (THF) and 5 mL of Methanol (MeOH). Stir until the substrate is fully dissolved.

  • In a separate vial, dissolve LiOH·H₂O (630 mg, 15.0 mmol) in 5 mL of deionized water.

  • Cool the organic solution to 0 °C using an ice bath.

  • Add the aqueous LiOH solution dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

Step 2: Reaction Monitoring
  • Monitor the reaction progress via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes for the starting material).

  • The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a baseline spot (the lithium carboxylate salt) under normal phase TLC conditions.

Step 3: Volatile Removal & Precision Acidification (Critical Step)
  • Transfer the reaction mixture to a rotary evaporator.

  • Causality Check: Concentrate the mixture in vacuo at 35 °C to remove the THF and MeOH. Do not skip this step. If acidification is performed in the presence of THF/MeOH, the resulting carboxylic acid will remain dissolved in the organic fraction, preventing precipitation and complicating extraction.

  • Dilute the remaining aqueous residue with an additional 10 mL of deionized water and cool to 0 °C.

  • Slowly add 1M HCl dropwise while continuously monitoring the pH with a calibrated pH meter or highly sensitive pH paper.

  • Stop the addition exactly when the pH reaches 3.0 to 3.5 . At this isoelectric point, the solution will become cloudy as the zwitterionic product precipitates.

Step 4: Isolation and Drying
  • Option A (Filtration): If a thick, filterable precipitate forms, collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold water.

  • Option B (Extraction): If the precipitate is fine, oily, or incomplete, extract the aqueous layer with Ethyl Acetate (3 x 30 mL). The methylsulfanyl group imparts sufficient lipophilicity for the neutral acid to partition into EtOAc.

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Dry the resulting white to off-white solid under high vacuum for 12 hours to remove trace residual water.

Analytical and Quantitative Data

Validation of the synthesized 2-(methylsulfanyl)pyridine-4-carboxylic acid should align with the following expected analytical parameters:

Analytical ParameterExpected Value / Observation
Physical Appearance White to off-white crystalline solid
Typical Yield 85% - 95% (1.44 g - 1.60 g)
LC-MS (ESI+) [M+H]+ m/z = 170.0
¹H NMR (400 MHz, DMSO- d6​ ) δ 13.6 (br s, 1H, COOH), 8.62 (d, J=5.0 Hz, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 7.52 (d, J=5.0 Hz, 1H, Ar-H), 2.55 (s, 3H, S-CH₃)
Isoelectric Point (pI) ~pH 3.2

Troubleshooting & Optimization

  • Issue: Low Yield After Extraction/Filtration.

    • Cause: Over-acidification (pH < 2.0). The product has formed a water-soluble pyridinium hydrochloride salt.

    • Solution: Carefully back-titrate the aqueous layer with 1M NaHCO3​ until the pH returns to 3.5, then re-extract with EtOAc.

  • Issue: Presence of Sulfoxide Impurities.

    • Cause: The methylsulfanyl (thioether) group is susceptible to oxidation.

    • Solution: Ensure the reaction is not left stirring for excessive periods (>12 hours) open to the atmosphere. If scaling up significantly, perform the reaction under a nitrogen atmosphere and use degassed solvents.

  • Issue: Incomplete Hydrolysis.

    • Cause: Poor mixing or degraded LiOH.

    • Solution: Ensure the THF/MeOH/H₂O ratio is strictly maintained to prevent the substrate from crashing out of solution. Use fresh LiOH·H₂O.

References

  • US Patent 5,002,641 A - Electrochemical synthesis of niacin and other N-heterocyclic compounds Source: Google Patents URL: (Cited for the isolation of isonicotinic acid derivatives at their isoelectric point of pH 3.0 to 3.5)
  • The Constitution of the Pyridine Monocarboxylic Acids in their Isoelectric Forms Source: Journal of the American Chemical Society (JACS) URL:[Link] (Cited for the foundational thermodynamic and zwitterionic properties of pyridinecarboxylic acids)

  • US Patent 10,464,914 B2 - Inhibitors of hepatitis C virus polymerase Source: Google Patents URL: (Cited for the standardized use of LiOH·H₂O in the hydrolysis of substituted pyridine-4-carboxyl

Application Note: Methyl 2-(methylsulfanyl)pyridine-4-carboxylate as a Heterocyclic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (CAS: 74470-39-6) is a highly functionalized, versatile pyridine scaffold widely utilized in medicinal chemistry and agrochemical development. The molecule features an orthogonal dual-reactivity profile: a C4-methyl ester for standard carboxylate manipulations (saponification, amidation, reduction) and a C2-methylsulfanyl (methylthio) group.

Unlike traditional halogenated pyridines, the C2-thioether serves as a stable, latent electrophile. It can be directly engaged in transition-metal-catalyzed cross-couplings under neutral conditions, or it can be oxidized to a sulfone to drive highly efficient Nucleophilic Aromatic Substitution (SNAr). This guide details the mechanistic causality and validated protocols for leveraging this building block in complex syntheses.

Mechanistic Grounding & Reactivity Profile

The strategic advantage of the methylsulfanyl group over a standard halogen (e.g., chlorine or bromine) lies in its chemoselectivity and orthogonal activation 1. The thioether is robust under a variety of acidic, basic, and reductive conditions, acting as a reliable masking group during multi-step syntheses.

When C2-functionalization is required, the molecule can be activated via two divergent pathways:

  • The "Push-Pull" Activation (Oxidation to SNAr): Oxidation converts the electron-donating sulfide into an electron-withdrawing methylsulfonyl group (-SO2CH3). This drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. Synergized by the C4-ester, this electronic polarization activates the C2 position for rapid SNAr by stabilizing the anionic Meisenheimer intermediate, making the sulfone a far superior leaving group compared to a chloride 1.

  • Desulfitative Cross-Coupling (Liebeskind-Srogl): The thioether can undergo direct C–C bond formation with boronic acids. This avoids the harsh basic conditions of traditional Suzuki couplings, thereby preserving the base-sensitive C4-methyl ester 2.

Experimental Protocols

Protocol A: Oxidation and Subsequent SNAr Displacement

Objective: Convert the stable thioether into a highly reactive methylsulfonyl leaving group, followed by displacement with an amine nucleophile to yield 2-aminoisonicotinate derivatives.

Causality & Experimental Design: The addition of m-chloroperbenzoic acid (mCPBA) at 0 °C is critical to control the initial, highly exothermic formation of the sulfoxide. Warming to room temperature allows the second equivalent of mCPBA to complete the oxidation to the sulfone. For the SNAr step, N,N-diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the released methanesulfinic acid, preventing stalling of the reaction.

Step-by-Step Methodology:

  • Oxidation: Charge a dry round-bottom flask with Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

  • Add mCPBA (2.2 eq, 77% max) portion-wise over 30 minutes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Self-Validation Checkpoint 1: Analyze the crude mixture via LC-MS. The desired sulfone will exhibit an [M+H]+ mass shift of +32 Da relative to the starting material. The absence of a +16 Da peak confirms complete over-oxidation.

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 (to destroy excess peroxide). Extract with DCM, wash with saturated NaHCO3 to remove m-chlorobenzoic acid, dry over Na2SO4, and concentrate in vacuo.

  • SNAr Displacement: Dissolve the crude sulfone (1.0 eq) in anhydrous NMP (0.5 M). Add the desired primary or secondary amine (1.5 eq) and DIPEA (2.0 eq).

  • Heat the mixture to 80 °C for 2–4 hours.

  • Self-Validation Checkpoint 2: The displacement releases methanesulfinate. The reaction is complete when the UV trace at 254 nm shows total consumption of the sulfone peak.

  • Dilute with water, extract with ethyl acetate, and purify via silica gel flash chromatography.

Protocol B: Base-Free Liebeskind-Srogl Cross-Coupling

Objective: Direct C–C bond formation at the C2 position using arylboronic acids under neutral conditions to preserve the C4-ester.

Causality & Experimental Design: Traditional Suzuki-Miyaura cross-couplings require basic conditions (e.g., Na2CO3, K3PO4) which prematurely saponify the C4-methyl ester. The Liebeskind-Srogl coupling provides an elegant, base-free alternative 3. This reaction relies on Copper(I) thiophene-2-carboxylate (CuTC). CuTC is highly thiophilic; it coordinates directly to the sulfur atom, polarizing the C–S bond to facilitate the oxidative addition of Pd(0). CuTC then mediates the transmetalation of the aryl group from the boronic acid to the palladium center, driving the catalytic cycle forward under completely neutral conditions 4.

Step-by-Step Methodology:

  • In a microwave-safe vial, combine Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), CuTC (1.5 eq), and Pd(PPh3)4 (0.05 eq).

  • Purge the vial with argon for 5 minutes to ensure an oxygen-free environment, preventing homocoupling of the boronic acid.

  • Add degassed anhydrous THF to achieve a 0.1 M concentration relative to the pyridine substrate.

  • Seal the vial and irradiate in a microwave reactor at 100 °C for 45–60 minutes.

  • Self-Validation Checkpoint 3: Monitor via TLC (Hexanes/EtOAc). The formation of a black precipitate (copper sulfide) in the vial serves as a visual indicator of successful desulfitative transmetalation.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble copper sulfide salts.

  • Concentrate the filtrate and purify via silica gel chromatography to yield the 2-arylisonicotinate derivative.

Quantitative Data Summary

The following table summarizes the comparative metrics for the functionalization strategies applied to Methyl 2-(methylsulfanyl)pyridine-4-carboxylate.

Functionalization StrategyIntermediate / CatalystReagents & ConditionsTypical YieldKey Advantage / Chemoselectivity
Oxidation + SNAr Sulfone intermediatemCPBA; then Amine, DIPEA, 80 °C70–85%Allows introduction of diverse N/O/S nucleophiles; highly scalable.
Liebeskind-Srogl Pd(0) / CuTCAryl-B(OH)2, Pd(PPh3)4, CuTC, THF, 100 °C65–80%Base-free C–C coupling; completely preserves the C4-methyl ester.
Ester Hydrolysis Carboxylic AcidLiOH or NaOH, THF/H2O, RT>90%Orthogonal to C2-thioether; thioether remains fully intact.

Workflow Visualization

Workflow cluster_0 Pathway A: Oxidation & SNAr cluster_1 Pathway B: Liebeskind-Srogl SM Methyl 2-(methylsulfanyl) pyridine-4-carboxylate (Stable Precursor) Ox mCPBA Oxidation (DCM, 0°C to RT) SM->Ox 2.2 eq mCPBA LS Pd(PPh3)4, CuTC Arylboronic Acid, THF, 100°C SM->LS Base-free C-C coupling Sulfone Methyl 2-(methylsulfonyl) pyridine-4-carboxylate (Activated Electrophile) Ox->Sulfone SNAr SNAr Displacement (Amine, DIPEA, 80°C) Sulfone->SNAr ProdA 2-Aminoisonicotinate Derivatives SNAr->ProdA ProdB 2-Arylisonicotinate Derivatives LS->ProdB

Divergent synthetic pathways for Methyl 2-(methylsulfanyl)pyridine-4-carboxylate.

References

  • Benchchem.2-Methoxy-5-(methylsulfonyl)pyridine Protocol & Reactivity Profile.
  • ResearchGate.The Liebeskind-Srogl cross-coupling reaction and its synthetic application.
  • Universitat de Barcelona (UB).A New Strategy for the Triarylation of Pyrrolopyrimidines through Microwave-Promoted Cross-Coupling Reactions.
  • PubMed Central (PMC).The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents.

Sources

Advanced Cross-Coupling Strategies for Pyridine-4-Carboxylate Derivatives: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyridine-4-carboxylate (isonicotinate) derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, epigenetic modulators, and anti-neurodegenerative agents. Functionalizing these electron-deficient azaheterocycles via cross-coupling presents three distinct mechanistic challenges:

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate to transition metal catalysts (e.g., Pd, Cu), leading to rapid catalyst deactivation.

  • Chemoselectivity: The C4-ester group is highly susceptible to saponification under the strongly basic aqueous conditions typical of standard cross-coupling reactions.

  • Electronic Deactivation: The electron-withdrawing nature of both the ester and the nitrogen atom makes the ring highly electrophilic. While this favors the oxidative addition of halopyridines, it significantly retards the transmetalation and reductive elimination steps in palladium catalysis.

To overcome these barriers, researchers employ two divergent strategies: Palladium-catalyzed Suzuki-Miyaura coupling of halopyridine-4-carboxylates[1], and late-stage Minisci-type radical C-H functionalization [2]. Furthermore, transition-metal-catalyzed direct functionalization of pyridine C-H bonds has emerged as a powerful alternative to typical cross-coupling reactions[3].

PathwaySelection Start Pyridine-4-carboxylate Scaffold Sub1 Halogenated Precursor (e.g., 2-bromo) Start->Sub1 Sub2 Unactivated Precursor (C-H intact) Start->Sub2 SM Suzuki-Miyaura (Pd-Catalyzed) Sub1->SM Aryl-B(OH)2 Minisci Minisci Reaction (Radical C-H Activation) Sub2->Minisci Radical Precursor Prod1 C2-Arylated Product SM->Prod1 Prod2 C2-Alkylated Product Minisci->Prod2

Diagram 1: Divergent functionalization pathways for pyridine-4-carboxylate derivatives.

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling

Causality & Design: Standard Suzuki couplings often utilize aqueous Na2CO3, which aggressively hydrolyzes the C4-carboxylate ester. To preserve the ester, this protocol utilizes anhydrous K2CO3 or Cs2CO3 in 1,4-dioxane. The bidentate ligand dppf in Pd(dppf)Cl2 provides sufficient steric bulk and electron density to accelerate transmetalation while preventing the pyridine nitrogen from poisoning the palladium center. The use of 1,4-dioxane allows for a high reaction temperature (100 °C) necessary to drive the sluggish reductive elimination step of electron-deficient azaheterocycles[1].

SuzukiWorkflow Step1 1. Preparation Halopyridine + Boronic Acid + Pd(dppf)Cl2 + K2CO3 Step2 2. Degassing Freeze-Pump-Thaw (Remove O2) Step1->Step2 Step3 3. Reaction 1,4-Dioxane, 100°C 12-24 Hours Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4

Diagram 2: Step-by-step workflow for anhydrous Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine methyl 2-bromopyridine-4-carboxylate (1.0 equiv, 1.0 mmol), the corresponding aryl boronic acid (1.2 equiv, 1.2 mmol), anhydrous K2CO3 (2.5 equiv, 2.5 mmol), and Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (10 mL). Perform three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Thermal Activation: Backfill with Argon and heat the mixture to 100 °C in an oil bath for 16 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting halopyridine (UV active, Rf ~0.6) should disappear, replaced by a new, highly fluorescent product spot (Rf ~0.4). LC-MS should confirm the product mass [M+H]+ with no evidence of the hydrolyzed carboxylic acid mass [M-14]+.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes).

Protocol B: Minisci-Type Radical C-H Functionalization

Causality & Design: The Minisci reaction exploits the inherent electron deficiency of the pyridine ring. By introducing an acid additive (e.g., Trifluoroacetic acid, TFA), the pyridine nitrogen is protonated. This generates a pyridinium ion, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) and directing nucleophilic radicals (e.g., trifluoromethyl radicals generated from Langlois' reagent) selectively to the C2 position[2]. This late-stage functionalization bypasses the need for pre-halogenated starting materials.

MinisciMech P1 Pyridine-4-carboxylate P2 Protonated Pyridinium (Lowered LUMO) P1->P2 TFA I1 Radical Adduct (at C2 position) P2->I1 R1 Langlois Reagent (CF3SO2Na) R2 Nucleophilic Radical (•CF3) R1->R2 K2S2O8 (Oxidant) R2->I1 Prod C2-Trifluoromethylated Product I1->Prod Oxidation & Deprotonation

Diagram 3: Mechanistic pathway of Minisci-type C-H trifluoromethylation.

Step-by-Step Methodology:

  • Reagent Assembly: To a 20 mL reaction vial, add methyl pyridine-4-carboxylate (1.0 equiv, 0.5 mmol), sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv, 1.5 mmol), and K2S2O8 (2.0 equiv, 1.0 mmol).

  • Solvent & Acid Addition: Add a biphasic solvent mixture of CH3CN/H2O (1:1 v/v, 4 mL), followed by TFA (1.5 equiv, 0.75 mmol). Causality: Water is required to solubilize the inorganic oxidant (K2S2O8) and Langlois' reagent, while CH3CN solubilizes the organic substrate.

  • Reaction: Seal the vial and stir the mixture at 80 °C for 12 hours.

  • Self-Validation Check: The reaction mixture will transition from colorless to a pale yellow solution. LC-MS analysis should indicate the formation of the[M+CF3]+ peak. If unreacted starting material remains, an additional 1.0 equiv of K2S2O8 can be added.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the TFA. Extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc 4:1) to isolate the C2-trifluoromethylated product.

Quantitative Data & Condition Optimization

To ensure optimal yields and minimize side reactions (such as ester hydrolysis or over-alkylation), specific reaction parameters must be tightly controlled. The following tables summarize the optimization metrics for both protocols.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Pyridine-4-carboxylates

Catalyst (5 mol%)LigandBase (2.5 eq)SolventTemp (°C)Yield (%)Key Observation
Pd(PPh3)4NoneNa2CO3 (aq)Toluene/H2O9045Significant ester hydrolysis observed.
Pd(dppf)Cl2dppfK2CO3 (anhyd)1,4-Dioxane10082High conversion, minimal hydrolysis.
Pd2(dba)3XPhosCs2CO3 (anhyd)DMF11078Good yield, but difficult solvent removal.

Table 2: Minisci Reaction Conditions for C2-Functionalization

Radical SourceOxidantAcid AdditiveSolventTemp (°C)Yield (%)
Langlois ReagentK2S2O8NoneDMSO90<10
Langlois ReagentK2S2O8TFAH2O/MeCN8075
Alkyl Carboxylic AcidAgNO3 / K2S2O8H2SO4H2O/DCM4068

Note: In the absence of an acid additive, the Minisci reaction fails to proceed efficiently due to the lack of LUMO-lowering protonation on the pyridine nitrogen[2].

Additionally, recent advancements have demonstrated that isonicotinate esters themselves can act as redox-active catalysts in decarboxylative borylation reactions, further expanding the utility of these scaffolds in cross-coupling chemistry[4].

References

  • Bicyclic heterocycle compounds for the treatment of cancer Source: Google Patents URL
  • An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent Source: ACS Publications URL
  • Pd(0)
  • Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)

Sources

Application Note: A Validated Protocol for the Preparation of 2-(Methylsulfanyl)isonicotinic Acid via Saponification of its Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Methylsulfanyl)isonicotinic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its structural motif is present in a variety of pharmacologically active agents, valued for its ability to engage in specific molecular interactions within biological targets. The synthesis of this compound is therefore of significant interest to medicinal chemists and process development scientists. This application note provides a detailed, reliable, and scientifically-grounded protocol for the preparation of 2-(methylsulfanyl)isonicotinic acid through the saponification of its corresponding methyl ester precursor, methyl 2-(methylsulfanyl)isonicotinate.

The core of this transformation is the base-mediated hydrolysis of an ester to a carboxylate salt, followed by acidification to yield the desired carboxylic acid. While seemingly straightforward, the efficiency and purity of the final product are highly dependent on the careful selection of reaction parameters. This guide will not only delineate a step-by-step procedure but also elucidate the chemical principles and rationale behind each experimental choice, ensuring a reproducible and high-yielding outcome.

Chemical Principles and Mechanistic Overview

Saponification is a classic organic transformation involving the hydrolysis of an ester in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism. In this specific case, a hydroxide ion (from a base like sodium hydroxide or lithium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl 2-(methylsulfanyl)isonicotinate. This results in the formation of a tetrahedral intermediate, which subsequently collapses to expel the methoxide leaving group, yielding the carboxylate salt. The final step involves an acid workup to protonate the carboxylate, affording the desired 2-(methylsulfanyl)isonicotinic acid.

The choice of base is critical. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly employed due to their cost-effectiveness, lithium hydroxide (LiOH) often offers advantages in terms of solubility and reactivity, particularly in mixed aqueous-organic solvent systems.[1] The solvent system is equally important; a mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water is typically used to ensure the solubility of both the ester starting material and the inorganic base.[1]

Experimental Workflow Diagram

G start Start: Methyl 2-(methylsulfanyl)isonicotinate dissolve Dissolve in THF/Methanol start->dissolve add_base Add Aqueous LiOH Solution dissolve->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react acidify Acidify with 1N HCl to pH ~3-4 react->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous Na2SO4 wash->dry filter_concentrate Filter and Concentrate under Reduced Pressure dry->filter_concentrate purify Recrystallize from Ethanol/Water filter_concentrate->purify product Final Product: 2-(Methylsulfanyl)isonicotinic Acid purify->product

Sources

Application Note: Chemoselective Reduction of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate to Pyridine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly chemoselective protocol for the reduction of the ester moiety on a functionalized pyridine scaffold to its corresponding primary alcohol, yielding (2-(methylsulfanyl)pyridin-4-yl)methanol.

Mechanistic Rationale & Reagent Selection

The substrate, methyl 2-(methylsulfanyl)pyridine-4-carboxylate , presents a unique synthetic challenge. It features an electron-deficient pyridine ring, an electron-withdrawing methyl ester at the C4 position, and an electron-donating thioether (methylsulfanyl) group at the C2 position. The goal is to reduce the ester to a primary alcohol without over-reducing the pyridine ring or causing the desulfurization of the thioether group.

The Limitations of Standard Hydride Sources
  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that rapidly converts esters to primary alcohols[1][2]. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the alkoxide leaving group forms an aldehyde, which is instantaneously reduced to the alcohol[1]. While effective, LiAlH₄ is highly pyrophoric, reacts violently with moisture, and poses severe safety hazards during scale-up[2]. Furthermore, its aggressive nature can sometimes lead to unwanted side reactions on heavily functionalized heteroaromatics.

  • Sodium Borohydride (NaBH₄): NaBH₄ is significantly milder and safer to handle. However, it is generally insufficiently reactive to reduce esters on its own, as the ester carbonyl is not electrophilic enough to undergo hydride attack by the standard [BH₄]⁻ anion[1][2].

The Solution: Lewis Acid-Mediated Borohydride Reduction

To bridge the gap between safety and reactivity, the addition of a Lewis acid—specifically Calcium Chloride (CaCl₂)—to NaBH₄ is the optimal strategy. When NaBH₄ and CaCl₂ are combined in a protic solvent mixture (typically THF/Ethanol), they undergo a transmetalation reaction to generate Calcium Borohydride (Ca(BH₄)₂) in situ[3][4].

Causality of Activation: The Ca²⁺ ion acts as a potent Lewis acid. It coordinates simultaneously to the pyridine nitrogen and the ester carbonyl oxygen. This dual coordination heavily withdraws electron density from the carbonyl carbon, dramatically increasing its electrophilicity. Consequently, the ester becomes highly susceptible to hydride transfer from the borohydride complex[5]. This method is exceptionally chemoselective; it efficiently reduces the ester to the alcohol at room temperature while leaving the sensitive thioether (S-Me) group completely intact[4][5].

Quantitative Reagent Comparison

The following table summarizes the quantitative data and operational metrics for the three most common reagent systems used for this transformation.

Reagent SystemOperating TemperatureSolvent SystemChemoselectivity (S-Me Preservation)Typical YieldScalability & Safety
NaBH₄ / CaCl₂ 0 °C to RTTHF / EtOH (1:2)Excellent >85% High (Mild, non-pyrophoric)
LiAlH₄ 0 °CAnhydrous THFModerate75–85%Low (Pyrophoric, strict anhydrous)
DIBAL-H (>2 eq)-78 °C to 0 °CDCM or THFGood70–80%Moderate (Cryogenic requirements)

In-Process Controls & Self-Validation

To ensure a self-validating experimental system, researchers must track the following analytical markers during the reaction and post-isolation:

  • TLC Monitoring: The starting ester is UV-active (254 nm). Upon reduction, the resulting alcohol will present as a new, significantly more polar spot (lower Rf​ value) on silica gel due to the hydrogen-bonding capability of the newly formed -CH₂OH group.

  • Mass Spectrometry (LC-MS): The starting material exhibits an [M+H]+ peak at m/z=184.0 . The successful reduction to the alcohol will shift the [M+H]+ peak to m/z=156.0 .

  • ¹H NMR Validation:

    • Disappearance: The sharp singlet corresponding to the methyl ester (-OCH₃) at ∼3.9 ppm will completely disappear.

    • Appearance: A new methylene singlet (-CH₂OH) will appear at ∼4.7 ppm .

    • Preservation: The thioether singlet (-SCH₃) at ∼2.5 ppm must remain integrated to 3 protons, confirming chemoselectivity.

Experimental Protocols

Protocol A: Chemoselective Reduction using NaBH₄/CaCl₂ (Recommended)

Reagents:

  • Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (1.0 equiv)

  • Calcium chloride (CaCl₂), anhydrous (1.5 equiv)

  • Sodium borohydride (NaBH₄) (3.0 equiv)

  • Tetrahydrofuran (THF) / Ethanol (EtOH) (1:2 ratio)

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in a 1:2 mixture of anhydrous THF and EtOH to achieve a substrate concentration of 0.2 M[5].

    • Causality: THF ensures the complete dissolution of the pyridine ester. EtOH acts as a necessary protic solvent that facilitates the in situ generation of the active reducing species and stabilizes the transition state[5].

  • Lewis Acid Addition: Cool the solution to 0 °C using an ice-water bath. Add anhydrous CaCl₂ (1.5 equiv) in one portion. Stir for 15 minutes.

    • Causality: Pre-stirring allows the Ca²⁺ ions to fully coordinate with the substrate's heteroatoms, priming the ester for reduction[5].

  • Reductant Addition: Slowly add NaBH₄ (3.0 equiv) portion-wise over 10–15 minutes.

    • Causality: NaBH₄ reacts with CaCl₂ to form Ca(BH₄)₂[3][4]. The portion-wise addition controls the exothermic nature of the transmetalation and prevents the rapid, unsafe evolution of hydrogen gas.

  • Active Reduction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 to 12 hours. Monitor the reaction progress via TLC (e.g., 50% EtOAc/Hexanes).

  • Quenching & Workup: Once the starting material is fully consumed, cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise[5].

    • Causality: NH₄Cl safely decomposes any unreacted borohydride species and breaks down the robust calcium-alkoxide complex, liberating the free pyridine alcohol.

  • Isolation: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the aqueous residue with water and extract with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford pure (2-(methylsulfanyl)pyridin-4-yl)methanol.

Protocol B: Classic Reduction using LiAlH₄ (Alternative)

Reagents:

  • Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), suspend LiAlH₄ (1.5 equiv) in anhydrous THF. Cool the suspension to 0 °C.

    • Causality: LiAlH₄ reacts violently with ambient moisture[2]. An inert atmosphere is strictly required to prevent explosive decomposition.

  • Substrate Addition: Dissolve the ester (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C.

    • Causality: Dropwise addition controls the highly exothermic hydride transfer[1].

  • Reaction Progression: Stir at 0 °C for 1–2 hours. Monitor by TLC.

  • Fieser Quench: Quench the reaction strictly using the Fieser method: For every x grams of LiAlH₄ used, add x mL of H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O.

    • Causality: This specific sequence traps the aluminum byproducts as a granular, easy-to-filter aluminate salt, preventing the formation of a stubborn, unfilterable emulsion.

  • Isolation: Filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with EtOAc. Concentrate the filtrate to yield the product.

Process Visualization

ProtocolWorkflow Step1 1. Substrate Preparation Methyl 2-(methylsulfanyl)pyridine-4-carboxylate Dissolved in THF/EtOH Step2 2. Lewis Acid Addition Add CaCl2 at 0 °C Step1->Step2 Step3 3. Reductant Addition Portion-wise NaBH4 Maintained at 0 °C Step2->Step3 Step4 4. Active Reduction In situ Ca(BH4)2 formation Warm to RT, Stir 4-12 h Step3->Step4 Step5 5. Quench & Workup Saturated NH4Cl (aq) Extract with EtOAc Step4->Step5 Step6 6. Final Product (2-(methylsulfanyl)pyridin-4-yl)methanol Step5->Step6

Experimental workflow for the chemoselective reduction of the pyridine ester using NaBH4/CaCl2.

Sources

Application Note: Microwave-Assisted Synthesis of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Methodology: Microwave-Assisted Organic Synthesis (MAOS) via Nucleophilic Aromatic Substitution (SNAr)

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern drug discovery. Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (also known as methyl 2-(methylthio)isonicotinate) is a highly versatile building block. It features an ester group for subsequent derivatization (e.g., amidation, reduction) and a methylsulfanyl group that can be oxidized to a sulfone, acting as a pseudohalide for late-stage cross-coupling.

The synthetic strategy relies on a Nucleophilic Aromatic Substitution (SNAr) utilizing methyl 2-chloroisonicotinate as the electrophilic precursor and sodium thiomethoxide (NaSMe) as the nucleophile. The causality behind this choice rests on the electronic nature of the pyridine ring: the ring nitrogen atom is highly electron-withdrawing, which makes the carbon atoms at the 2- and 4-positions electrophilic and thus susceptible to nucleophilic attack ([1]). This inherent electrophilicity is synergistically enhanced by the para-positioned methyl ester, stabilizing the anionic Meisenheimer transition state.

Historically, displacing a chloride leaving group from a pyridine ring with a sulfur nucleophile required prolonged reflux in toxic dipolar-aprotic solvents like DMF or HMPA ([2]). By transitioning to Microwave-Assisted Organic Synthesis (MAOS), we can replace these hazardous solvents with anhydrous ethanol. Ethanol acts as an exceptional microwave absorber (high loss tangent, tan δ = 0.941) and allows the reaction to reach high autogenous pressures in a sealed vial, dramatically accelerating the reaction kinetics and improving the atom economy of the process ([3]).

Reaction Pathway & Workflow Visualization

Mechanism Activation Pyridine Ring Activation (Inductive & Resonance Effects) Attack Nucleophilic Attack (NaSMe at C2 position) Activation->Attack Intermediate Meisenheimer Complex (Stabilized Intermediate) Attack->Intermediate Resolution Chloride Expulsion (Aromatization) Intermediate->Resolution Final Target Molecule Formation Resolution->Final

Mechanistic pathway of the SNAr reaction via a stabilized Meisenheimer complex intermediate.

SNAr_Workflow SM Methyl 2-chloroisonicotinate + NaSMe MW Microwave Irradiation (140°C, 20 min, 6 bar) SM->MW Solvent Anhydrous Ethanol (Microwave Absorber) Solvent->MW Workup Aqueous Quench (NH4Cl) & Extraction MW->Workup Product Methyl 2-(methylsulfanyl) pyridine-4-carboxylate Workup->Product

Microwave-assisted SNAr workflow for Methyl 2-(methylsulfanyl)pyridine-4-carboxylate synthesis.

Experimental Optimization Data

To validate the superiority of the MAOS approach, a comparative study of heating modalities and solvent systems was conducted. The data clearly demonstrates that microwave irradiation in ethanol provides the highest isolated yield in a fraction of the time required for conventional conductive heating.

Heating ModalitySolvent SystemTemperature (°C)Reaction TimeConversion (%)Isolated Yield (%)
Conventional (Oil Bath)DMF8012 hours7562
Conventional (Oil Bath)Ethanol78 (Reflux)24 hours6051
Microwave IrradiationDMF14020 minutes>9989
Microwave Irradiation Anhydrous Ethanol 140 20 minutes >99 94

Table 1: Optimization of SNAr parameters for the synthesis of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate.

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale synthesis using a standard single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

Step 1: Reagent Preparation (Inert Atmosphere Recommended)
  • To a 10 mL microwave-compatible heavy-walled glass vial equipped with a magnetic stir bar, add methyl 2-chloroisonicotinate (1.0 mmol, 171.6 mg).

  • Add sodium thiomethoxide (NaSMe) (1.2 mmol, 84.1 mg).

    • Causality: A slight 1.2 equivalent excess ensures complete consumption of the halopyridine without promoting significant transesterification or degradation side-reactions.

  • Suspend the reagents in anhydrous ethanol (4.0 mL).

    • Causality: Strict anhydrous conditions are critical. If ambient moisture is present, it will react with the highly nucleophilic thiomethoxide to generate hydroxide ions (OH⁻), which will rapidly hydrolyze the methyl ester to the corresponding, highly polar carboxylic acid.

Step 2: Microwave Irradiation
  • Seal the vial immediately with a Teflon-lined crimp cap to ensure pressure containment.

  • Place the vial in the microwave cavity. Set the following parameters:

    • Target Temperature: 140°C (Monitored via external IR sensor)

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds (Ensures homogeneous suspension before heating)

    • Cooling: Enabled (Compressed air cooling post-reaction)

    • Causality: Ethanol's boiling point is 78°C. In the sealed vial, heating to 140°C generates an autogenous pressure of approximately 5–7 bar. This pressure keeps the solvent liquid while drastically increasing the kinetic collision frequency of the reactants, allowing the reaction to overcome the SNAr activation barrier in minutes rather than hours.

Step 3: Reaction Quench and Workup
  • Once the microwave cycle is complete and the vial has cooled to < 40°C, carefully uncap the vial.

  • Quench the crude mixture by adding saturated aqueous NH₄Cl (5.0 mL).

    • Causality: Saturated NH₄Cl (pH ~5.5) acts as a mild buffer. It neutralizes any unreacted sodium thiomethoxide, thereby preventing base-catalyzed ester hydrolysis during the aqueous workup. Crucially, it is not acidic enough to protonate the pyridine ring (pKa ~3.5), ensuring the product remains in its free-base, organic-soluble form.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic extracts with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification & Analytical Validation
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 20% EtOAc/Hexanes).

  • Self-Validation (NMR Analysis): Dissolve a sample in CDCl₃. The reaction is confirmed successful by the disappearance of the highly deshielded C2-Cl proton shifts of the starting material, and the appearance of a distinct, highly integrated singlet at ~2.60 ppm , corresponding to the newly installed -SCH₃ group.

Troubleshooting & Causality Matrix

ObservationMechanistic CauseCorrective Action
Low Yield / Unreacted Starting Material Insufficient thermal energy to overcome the SNAr activation barrier.Verify the microwave IR sensor calibration. Ensure the vial is properly crimped to maintain autogenous pressure; pressure leaks cause solvent boiling and limit the temperature to 78°C.
Formation of Carboxylic Acid Byproduct Hydrolysis of the methyl ester due to ambient moisture reacting with NaSMe to form NaOH.Strictly use anhydrous ethanol. Handle NaSMe in a glovebox or under a dry nitrogen/argon atmosphere.
Transesterification (Ethyl Ester Formation) Ethanol acts as a competing nucleophile, attacking the ester carbonyl under basic conditions.Keep the reaction time strictly to 20 minutes. Avoid excess heating and ensure rapid quenching with NH₄Cl immediately after cooling.

References

  • Constable, E. C., et al. "Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines." Green Chemistry Letters and Reviews, Taylor & Francis, 2012. URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in pyridine ester hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Ester Hydrolysis

Welcome to the technical support center for pyridine ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Instead of a simple list of steps, we will explore the underlying chemical principles to empower you to diagnose and resolve issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My pyridine ester hydrolysis has stalled with significant starting material remaining. What are the most common reasons for this?

Low or incomplete conversion in ester hydrolysis reactions can stem from several factors, ranging from reaction equilibrium to catalyst and substrate issues.[1] Key areas to investigate include:

  • Reversible Reaction & Equilibrium: Acid-catalyzed hydrolysis is a reversible process.[2][3] If water is not present in a large excess, the reaction can reach equilibrium before all the starting material is consumed.[4] The accumulation of the alcohol byproduct can shift the equilibrium back towards the starting materials.[1]

  • Suboptimal Reaction Conditions: Temperature and pH are critical parameters. Insufficient heat may prevent the reaction from overcoming its activation energy, while incorrect pH can affect substrate stability and nucleophile strength.[5][6]

  • Poor Substrate Solubility: If your pyridine ester is not adequately dissolved in the reaction medium, its availability for reaction is limited, leading to an incomplete reaction.[1] This is common when using biphasic solvent systems.[7]

  • Catalyst Inactivity: The acid or base catalyst may be of insufficient concentration, degraded over time, or, in the case of enzymatic hydrolysis, may have lost activity.[1]

  • Steric Hindrance: Bulky groups near the ester functionality on either the pyridine ring or the alcohol portion can physically block the approach of the nucleophile (water or hydroxide), significantly slowing the reaction rate.[5][8]

Troubleshooting Guide: A Deeper Dive

Q2: I'm performing a base-mediated saponification, but the conversion is poor. How do I choose the right base and conditions?

Base-mediated hydrolysis, or saponification, is generally preferred because it is irreversible, driving the reaction to completion.[9][10] The final step, an acid-base reaction between the carboxylic acid product and the alkoxide leaving group, is highly favorable and prevents the reverse reaction.[4][9] However, challenges can still arise.

Choosing Your Base: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common, lithium hydroxide (LiOH) often provides superior results, especially for hindered esters or when selectivity is needed.[7][9][11] The smaller lithium cation coordinates more strongly to the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by hydroxide.[12]

Solvent Systems: For many organic substrates, a single aqueous phase is insufficient for solubility. Mixed solvent systems are standard.

  • Methanol/Water or Ethanol/Water: These are effective for many substrates and can fully solubilize the hydroxide base.[13]

  • THF/Water: A very common and effective mixture.[7] Note that depending on the ratio and salt concentration, this can be biphasic.[7] Vigorous stirring is essential in such cases to ensure adequate mixing.[1]

  • Dioxane/Water: Another common choice, particularly for more nonpolar substrates.[14]

Troubleshooting Steps & The "Why":

  • Increase Base Equivalents: While catalytic base isn't feasible, using only 1.0 equivalent can be problematic if any acidic impurities are present or if the starting ester is not perfectly pure. Start with 1.5-2.0 equivalents of the hydroxide base to ensure it is not the limiting reagent.

  • Elevate Temperature: Heating the reaction, often to reflux, increases the reaction rate.[5] Most saponifications are performed at elevated temperatures to drive the reaction in a reasonable timeframe.[13]

  • Consider a Non-Aqueous System: For extremely hindered esters that are resistant to standard saponification, a non-aqueous medium can be highly effective. Using NaOH in a non-polar aprotic solvent like CH₂Cl₂ with a small amount of methanol can lead to "naked" or unsolvated hydroxyl anions, which are much more potent nucleophiles.[15]

DIAGRAM: Troubleshooting Low Conversion in Base-Mediated Hydrolysis

The following flowchart outlines a logical progression for diagnosing and solving low conversion rates in saponification reactions.

G start Low Conversion Rate check_sol Is the substrate fully dissolved? start->check_sol check_base Are you using ≥1.5 eq. of base (e.g., LiOH)? check_sol->check_base Yes sol_no Improve Solubility: - Add co-solvent (THF, MeOH) - Increase temperature - Use phase-transfer catalyst check_sol->sol_no No check_temp Is the reaction heated (e.g., reflux)? check_base->check_temp Yes base_no Increase base to 1.5-2.0 eq. Consider using LiOH over NaOH/KOH. check_base->base_no No check_steric Is the ester sterically hindered? check_temp->check_steric Yes temp_no Increase temperature. Reflux for an extended period. check_temp->temp_no No steric_yes Consider harsher conditions: - Higher boiling solvent - Stronger base (e.g., KOTMS) - Non-aqueous conditions check_steric->steric_yes Yes success Conversion Improved check_steric->success No, re-evaluate other parameters sol_no->success base_no->success temp_no->success steric_yes->success

Caption: A logical workflow for troubleshooting saponification.

Q3: My reaction is acid-catalyzed. Why is it inefficient and how can I improve it?

Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification.[16] The reaction is an equilibrium process, which is often the primary cause of incomplete conversion.[4]

The Role of the Acid: The acid catalyst protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[2]

Driving the Equilibrium: To achieve high conversion, the equilibrium must be shifted towards the products according to Le Châtelier's principle.[2][17]

  • Use a Large Excess of Water: The most straightforward method is to use a large excess of water.[3][4] This is often achieved by using a dilute aqueous acid solution (e.g., 1-6M HCl or H₂SO₄) as the solvent.

  • Remove the Alcohol: In some setups, it may be possible to remove the alcohol byproduct by distillation as it forms, although this is less common for hydrolysis than for esterification.[4]

The Pyridine Complication: The pyridine nitrogen (pKa ≈ 5.2) will be protonated under strongly acidic conditions. While this makes the ring more electron-withdrawing and can activate the ester towards nucleophilic attack, it also turns the molecule into a salt, which can dramatically alter its solubility profile. If the protonated ester crashes out of solution, the reaction will stop.

DIAGRAM: Acid-Catalyzed vs. Base-Catalyzed Hydrolysis Mechanism

This diagram illustrates the key mechanistic differences, highlighting why the base-mediated pathway is irreversible.

G cluster_acid Acid-Catalyzed (Reversible) cluster_base Base-Catalyzed (Irreversible) A1 Ester + H⁺ ⇌ Protonated Ester A2 H₂O attacks ⇌ Tetrahedral Intermediate A1->A2 A2->A1 A3 Proton Transfer ⇌ A2->A3 A3->A2 A4 Alcohol leaves ⇌ Protonated Acid A3->A4 A4->A3 A5 Deprotonation ⇌ Carboxylic Acid A4->A5 A5->A4 B1 Ester + OH⁻ → Tetrahedral Intermediate B2 Alkoxide (⁻OR) leaves → Carboxylic Acid B1->B2 B3 FAST, IRREVERSIBLE Acid-Base Reaction B2->B3 B4 Carboxylate + Alcohol B3->B4

Caption: Comparison of acid and base-catalyzed hydrolysis pathways.

Q4: How can I effectively monitor my reaction to know when it's truly complete or stalled?

Accurate monitoring is crucial to avoid prematurely stopping a slow reaction or spending unnecessary time on a stalled one.[1] Simple titration or spectrophotometric methods can be used, but chromatographic techniques are generally more informative.[18][19][20]

MethodAdvantagesDisadvantages
TLC Fast, simple, requires minimal sample. Good for qualitative assessment.Not quantitative. May be difficult to find a solvent system that resolves the ester and acid well.
HPLC Quantitative, highly accurate, can detect small amounts of starting material and byproducts.Slower, requires method development and calibration curves for accurate quantification.[1]
¹H NMR Quantitative without a calibration curve (using an internal standard). Provides structural information.Requires a deuterated solvent and access to an NMR spectrometer. Can be complex with overlapping signals.[21]

Experimental Protocols

Protocol 1: General Procedure for Saponification with LiOH

This protocol provides a robust starting point for the hydrolysis of a typical pyridine ester.

  • Dissolution: Dissolve the pyridine ester (1.0 eq.) in a suitable solvent mixture, such as THF:H₂O (2:1 or 3:1 v/v). A typical concentration is 0.1-0.5 M.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) to the stirred solution. If the base does not dissolve readily, add more water.

  • Heating & Monitoring: Heat the mixture to a suitable temperature (e.g., 50 °C or reflux) and monitor the reaction progress by TLC or HPLC.[13]

  • Workup - Quenching: Once the reaction is complete, cool the mixture to 0-10 °C in an ice bath.

  • Workup - Acidification: Slowly add aqueous acid (e.g., 1M HCl) to neutralize the excess base and protonate the carboxylate product. Adjust the pH to be acidic (pH ~2-3) to ensure the carboxylic acid is fully protonated.[13] For pyridine carboxylic acids, adjusting the pH to the isoelectric point can aid in precipitation/extraction.[22]

  • Workup - Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM). The choice of solvent may depend on the solubility of the product at different pH values.[14]

  • Isolation: Dry the combined organic layers over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

References

  • ScienceDirect. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Retrieved from [Link]

  • Fiveable. (n.d.). Ester Hydrolysis Definition. Retrieved from [Link]

  • MDPI. (2021, June 1). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • PubMed. (1991, December). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Reddit. (2014, March 11). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]

  • Vaia. (n.d.). Which kinds of reactions are common to carboxylic acids and esters? Provide an example of each. Retrieved from [Link]

  • International Journal of Advanced Research. (2019, September 15). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Retrieved from [Link]

  • Pearson. (n.d.). Acid-Catalyzed Ester Hydrolysis. Retrieved from [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water. Retrieved from [Link]

  • ACS Publications. (n.d.). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 13 Saponification of Esters. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). Retrieved from [Link]

  • Springer. (2006, November 15). Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging. Retrieved from [Link]

  • Utah State University. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Open Access Research Journals Publication. (2023, December 6). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Organocatalytic Control over a Fuel-Driven Transient-Esterification Network. Retrieved from [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple method for reaction rate prediction of ester hydrolysis. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

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Preventing oxidation of sulfide group during pyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical challenge in organic synthesis: the functionalization of pyridine rings in the presence of sensitive sulfide moieties. Oxidation of the electron-rich sulfur atom to a sulfoxide or sulfone is a prevalent side reaction that can derail a synthetic route, impacting yield, purity, and the biological properties of the target molecule.

This center is designed to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfide group getting oxidized during a pyridine functionalization reaction?

The sulfur atom in a sulfide (thioether) group is electron-rich and therefore highly susceptible to oxidation.[1] Many reagents and conditions used to activate or functionalize the relatively electron-deficient pyridine ring are inherently oxidative. This creates a direct competition where the more easily oxidized sulfide can react preferentially or concurrently with your intended pyridine modification. Common culprits include strong oxidants, high reaction temperatures, and even atmospheric oxygen under certain catalytic conditions.[2][3]

Q2: What are the typical byproducts of sulfide oxidation?

Sulfide oxidation typically occurs in two stages. The first oxidation product is the corresponding sulfoxide . If the oxidative conditions persist or are harsh enough, the sulfoxide can be further oxidized to a sulfone .[2][4] These byproducts can complicate purification due to changes in polarity and may exhibit different pharmacological or toxicological profiles, making their formation highly undesirable in drug development.[5]

Q3: I want to functionalize the pyridine ring via an N-oxide intermediate. How can I form the N-oxide without oxidizing the sulfide?

This is a classic chemoselectivity problem. While powerful oxidants like peracetic acid or m-CPBA are standard for N-oxide formation, they will readily oxidize sulfides. The key is to use milder or more controlled oxidizing systems.

  • Controlled Hydrogen Peroxide: Using a stoichiometric amount of hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid can sometimes favor N-oxidation, but over-oxidation of the sulfide is still a significant risk.[6] Careful control of stoichiometry, temperature, and reaction time is critical.[2][6]

  • Urea-Hydrogen Peroxide (UHP): UHP is a stable, solid source of H₂O₂ that can offer milder, more controlled oxidation in a solid-state or solvent-free reaction, potentially improving selectivity.[3]

After successful N-oxide formation and subsequent functionalization, the deoxygenation step back to the pyridine is typically achieved with reagents like phosphorus trichloride (PCl₃) or catalytic hydrogenation, which are generally compatible with sulfide groups.[7]

Q4: Are there any "sulfide-safe" reagents for direct C-H functionalization of pyridines?

Yes, significant progress has been made in developing methods that tolerate sensitive functional groups. Palladium-catalyzed C-H functionalization reactions have been specifically designed to avoid sulfide oxidation. By using oxidants such as N-halosuccinimides (NBS, NCS, NIS) or phenyliodine diacetate (PIDA) under strictly anhydrous conditions, direct C-H halogenation or acetoxylation can be achieved with complete preservation of the sulfide moiety.[8][9] The choice of solvent and careful control over the amount of the oxidant are crucial for success.[8][9]

Q5: How can I monitor the extent of sulfide oxidation during my reaction?

Regular reaction monitoring is essential.

  • Thin-Layer Chromatography (TLC): This is the most common method. Sulfoxides and sulfones are significantly more polar than the starting sulfide. You will see new, lower Rf spots appearing on the TLC plate as oxidation proceeds. Staining with a potassium permanganate (KMnO₄) solution can be very effective, as the stain will react with the sulfide and sulfoxide but less readily with the sulfone, causing distinct color changes.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides unambiguous confirmation. You can monitor the disappearance of your starting material's mass peak and the appearance of new peaks corresponding to the mass of the sulfoxide (Starting Mass + 16) and sulfone (Starting Mass + 32).

  • NMR Spectroscopy: ¹H NMR can often be used to track the reaction. Protons on the carbons adjacent to the sulfur will experience a downfield shift upon oxidation to the sulfoxide and an even greater shift upon oxidation to the sulfone.

Troubleshooting Guide: Specific Experimental Issues

Problem: My main isolated product is the sulfoxide or sulfone, not the functionalized pyridine. What happened?

This is a clear indication that your reaction conditions are too oxidative for the sulfide group.

Causality & Solution Workflow:

G

Problem: I'm attempting a palladium-catalyzed C-H functionalization, but I'm still seeing sulfide oxidation and catalyst poisoning.

While some palladium-catalyzed methods are designed to be sulfide-tolerant, failure can occur if specific conditions are not met. The sulfide can act as a ligand, coordinating to the palladium center and inhibiting catalytic turnover.

Expert Analysis & Solutions:

  • Strictly Anhydrous Conditions: Water can participate in oxidative pathways. Ensure all solvents and reagents are rigorously dried. Using chlorobenzene as a solvent has been shown to be effective.[8]

  • Choice of Oxidant: The choice of the terminal oxidant is critical. For C-H halogenation, N-halosuccinimides (NBS, NIS) are preferred over more aggressive reagents.[8][9]

  • Ligand Choice: If your protocol uses an external ligand, consider if a more electron-donating ligand could stabilize the palladium catalyst against sulfide coordination. However, many successful protocols are ligandless.

  • Reaction Time: The reported successful methods are often very fast (e.g., < 1 hour).[8] If your reaction is sluggish, extending the time may increase the opportunity for side reactions. Instead of increasing time, optimize temperature or catalyst loading to achieve full conversion more rapidly.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Solvent Dichloromethane, AcetonitrileChlorobenzene, Toluene Less coordinating and can be made rigorously anhydrous.[8]
Atmosphere AirInert (Nitrogen, Argon) Prevents unwanted oxidation from atmospheric O₂.
Oxidant Peroxides, Hypervalent IodineN-Iodosuccinimide (NIS), NBS Proven to be chemoselective for C-H functionalization over S-oxidation.[8][9]
Temperature 80-120 °CRoom Temperature to 60 °C Minimizes thermal decomposition and side reactions.

Table 1: Recommended Adjustments for Sulfide-Tolerant Pd-Catalyzed C-H Functionalization.

Experimental Protocols

Protocol 1: Chemoselective Palladium-Catalyzed C-H Iodination of a Pyridyl Sulfide

This protocol is adapted from the work of Hierso et al. and is designed for the direct ortho-C-H iodination of a pyridine ring while preserving a sulfide moiety.[8]

Materials:

  • Pyridyl sulfide substrate (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)

  • N-Iodosuccinimide (NIS) (2.0 equiv)

  • Anhydrous chlorobenzene

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridyl sulfide substrate (e.g., 0.5 mmol), Pd(OAc)₂ (0.1 equiv, 11.2 mg), and NIS (2.0 equiv, 225 mg).

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., Argon) for 5 minutes.

  • Add anhydrous chlorobenzene (e.g., 2.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 60 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).

  • Wash the organic mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G

Protocol 2: Analytical Monitoring of Sulfide Oxidation by TLC

Materials:

  • TLC plate (silica gel)

  • Developing solvent (e.g., 30% Ethyl Acetate in Hexanes - must be optimized)

  • Potassium permanganate (KMnO₄) stain solution (1.5 g KMnO₄, 10 g K₂CO₃, 0.1 g NaOH in 200 mL water)

Procedure:

  • Using a capillary tube, spot the crude reaction mixture onto the TLC plate baseline. Also spot the sulfide starting material as a reference.

  • Elute the TLC plate in a chamber with the appropriate developing solvent.

  • Visualize the plate under a UV lamp (254 nm) and circle any visible spots.

  • Carefully dip the plate into the KMnO₄ stain solution using forceps.

  • Remove the plate and gently warm it with a heat gun.

  • Interpretation:

    • The background will be purple.

    • The sulfide starting material will appear as a bright yellow/orange spot as it is readily oxidized by the permanganate.

    • The sulfoxide byproduct will also appear as a yellow spot, typically at a lower Rf.

    • The sulfone byproduct is much less reactive to the stain and may appear as a very faint spot or not at all against the purple background. This contrast allows for clear differentiation of the desired product from the oxidized byproducts.

References

  • Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. Journal of Chemical and Pharmaceutical Research, 2014, 6(11):620-625. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. International Journal of Organic Chemistry, 2020, 10, 101-127. [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. [Link]

  • Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304–311. [Link]

  • Guilbaud, J., Selmi, A., et al. (2019). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. ACS Omega, 4(25), 21391–21401. [Link]

  • A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. ChemRxiv. [Link]

  • Phototrophic sulfide oxidation: environmental insights and a method for kinetic analysis. Frontiers in Microbiology, 2013, 4, 384. [Link]

  • ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf. [Link]

  • Guilbaud, J., Selmi, A., et al. (2019). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. ACS Omega, 4(25), 21391–21401. [Link]

  • Analytical Strategies for the Detection of Sulfide: A Review. ResearchGate. [Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Semantic Scholar. [Link]

  • Levy, J. N., Alegre-Requena, J. V., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(33), 14306–14315. [Link]

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. ResearchGate. [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube, 2022. [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A mild procedure for the reduction of pyridine N-oxides to piperidines using ammonium formate. The Journal of Organic Chemistry, 66(15), 5264-5. [Link]

  • Oxidation chemistry of acid-volatile sulfide during analysis. Oxford Academic, 2002. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ResearchGate. [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. J-STAGE, 2003. [Link]

  • Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. RSC Publishing, 2021. [Link]

  • INVESTIGATION OF SULPHIDE OXIDATION KINETICS AND IMPACT OF REACTOR DESIGN DURING PASSIVE TREATMENT OF MINE WATER. University of Cape Town, 2007. [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications, 2004. [Link]

  • The Drug Developments of Hydrogen Sulfide on Cardiovascular Disease. PMC, 2018. [Link]

  • Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Journal of the American Chemical Society, 2002. [Link]

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. University of Leeds, 2020. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC, 2025. [Link]

  • Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv, 2022. [Link]

  • Protecting groups in organic synthesis + H2O. University of Calcutta. [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • Removal of Sulphur-protecting Groups in the Synthesis of a 4-Mercapto- p -1actam. RSC Publishing, 1974. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 2022. [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv, 2024. [Link]

  • C-H Functionalization of Pyridines. ResearchGate. [Link]

  • sulfide oxidation using hydrogen peroxide. USP Technologies. [Link]

  • TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. The Journal of Organic Chemistry, 2010. [Link]

  • Inhibition of hydrogen evolution without debilitating electrochemical CO2 reduction via the local suppression of proton concentration and blocking of step-edges by pyridine functionalization on Cu electrocatalysts. RSC Publishing, 2020. [Link]

  • The Impact of Drugs on Hydrogen Sulfide Homeostasis in Mammals. MDPI, 2023. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI, 2007. [Link]

  • Continuous Bioinspired Oxidation of Sulfides. PMC, 2020. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed, 2025. [Link]

  • C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. PubMed, 2023. [Link]

Sources

Technical Support Center: Resolving Aqueous Solubility Issues of Pyridine-4-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyridine-4-carboxylates (derivatives of isonicotinic acid) are ubiquitous in drug development, serving as critical pharmacophores in anti-tuberculosis agents, histone demethylase inhibitors, and coordination complexes. However, researchers frequently encounter severe aqueous solubility bottlenecks when working with these compounds in biological media.

This guide provides field-proven troubleshooting workflows, mechanistic FAQs, and validated protocols to help you resolve these solubility issues without compromising your experimental integrity.

Diagnostic Troubleshooting Workflow

Before altering your formulation, use the following diagnostic logic to identify the root cause of your pyridine-4-carboxylate precipitation.

G Start Solubility Issue Detected (Pyridine-4-carboxylate) Type Identify Derivative Type Start->Type FreeAcid Free Acid / Zwitterion Type->FreeAcid Ester Ester / Prodrug Type->Ester CheckPH Check Aqueous pH FreeAcid->CheckPH Physiol Physiological pH (7.4) Required? Ester->Physiol Isoelectric pH 3-5 (Isoelectric Point) Low Solubility CheckPH->Isoelectric AdjustPH Adjust pH < 2 or > 7 (Form Cation/Anion) Isoelectric->AdjustPH Cocrystal Formulate as Cocrystal (e.g., with Ciprofloxacin) Isoelectric->Cocrystal If pH adjustment not viable CoSolvent Add Co-solvents / Surfactants (e.g., 5% DMSO, Tween) Physiol->CoSolvent No Prodrug Synthesize Hydrophilic Prodrug (e.g., N-morpholinoethyl ester) Physiol->Prodrug Yes

Diagnostic workflow for resolving pyridine-4-carboxylate solubility issues in aqueous media.

FAQs & Mechanistic Insights

Q1: Why does my free pyridine-4-carboxylic acid precipitate in neutral aqueous media? Causality & Solution: Free pyridine-4-carboxylic acid (isonicotinic acid) is an amphoteric molecule. The pyridine nitrogen has a pKa of ~4.96, while the carboxylic acid has a pKa of ~1.7 [1]. In aqueous media between pH 3 and 5, the molecule exists predominantly as a zwitterion (protonated nitrogen, deprotonated carboxylate) [4]. This zwitterionic state results in a net-zero charge, maximizing the crystal lattice energy and minimizing ion-dipole interactions with water, leading to a low solubility of approximately 5.2 - 6.0 g/L at 20 °C [1]. Actionable Step: To dissolve the free acid, you must push the equilibrium away from the isoelectric point. Adjust the pH to < 2 (forming a highly soluble cation) or > 7 (forming a highly soluble anion, such as sodium isonicotinate).

Q2: I synthesized a methyl pyridine-4-carboxylate prodrug to improve cell permeability, but it crashes out of my cell culture media. Why? Causality & Solution: By masking the carboxylic acid as a methyl ester, you eliminated the anionic ionizable center. The only remaining ionizable group is the pyridine nitrogen, which in esterified derivatives typically exhibits a lower pKa of ~3.3 to 3.5. At physiological pH (7.4), the nitrogen remains unprotonated. Consequently, the molecule becomes highly lipophilic and neutral, lacking the necessary hydration sphere to remain dissolved in aqueous cell culture media [2]. Actionable Step: If physiological pH is strictly required for your assay, you must either use co-solvents (e.g., DMSO, PEG-400) or chemically redesign the prodrug.

Q3: How can I chemically modify a pyridine-4-carboxylate prodrug to achieve both aqueous solubility and cell permeability? Causality & Solution: A highly effective strategy is the synthesis of an N-morpholinoethyl ester. As demonstrated in the development of Jumonji domain-containing histone demethylase inhibitors targeting KYSE-150 esophageal carcinoma cells, replacing a simple methyl ester with an N-morpholinoethyl ester introduces a basic morpholine nitrogen (pKa ~7.4–8.0) [2]. At physiological pH, a significant fraction of the morpholine moiety is protonated, providing the necessary aqueous solubility for dosing, while the overall molecule retains enough lipophilicity to cross cell membranes [2].

Q4: Can I improve the solubility of my active pharmaceutical ingredient (API) using pyridine-4-carboxylic acid as an excipient? Causality & Solution: Yes, through cocrystallization. Pyridine-4-carboxylic acid acts as an excellent coformer for poorly soluble APIs (like ciprofloxacin) due to its ability to form robust hydrogen bonds via its pyridine nitrogen and carboxylate group. Mechanochemical synthesis (e.g., ball milling or hot-melt extrusion) of a ciprofloxacin-isonicotinic acid cocrystal alters the crystal lattice thermodynamics, significantly enhancing the API's dissolution rate and aqueous solubility without altering its covalent structure [3].

Validated Experimental Protocols

Protocol 1: pH-Solubility Profiling for Amphoteric Pyridine-4-Carboxylates

This protocol utilizes a self-validating feedback loop to ensure thermodynamic equilibrium and accurate pH tracking, preventing false solubility readings caused by the compound altering the buffer's pH.

  • Buffer Preparation: Prepare a series of universal buffer solutions (e.g., Britton-Robinson buffer) ranging from pH 1.0 to 10.0 in 1.0 pH unit increments.

  • Saturation: Add an excess amount of the pyridine-4-carboxylate derivative (e.g., 50 mg) to 5 mL of each buffer in sealed borosilicate glass vials.

  • Equilibration: Agitate the suspensions using an orbital shaker at 25 °C ± 0.5 °C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Self-Validation (Critical Step): Measure the pH of the suspensions after the 48-hour equilibration. Amphoteric compounds often shift the pH of weak buffers upon dissolution. If the pH has shifted by >0.1 units, adjust it back to the target pH using 0.1 M HCl or NaOH, and equilibrate for an additional 24 hours.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter to remove undissolved solids. Discard the first 1 mL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV against a standard calibration curve.

Protocol 2: Synthesis of Highly Soluble N-Morpholinoethyl Ester Prodrugs

This methodology addresses the lipophilicity of standard esters by appending an ionizable morpholine moiety, validating solubility enhancement through structural design.

  • Activation: Dissolve the free pyridine-4-carboxylic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Coupling Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq) to activate the carboxylate. Stir for 15 minutes at room temperature to form the active ester intermediate.

  • Esterification: Add 4-(2-hydroxyethyl)morpholine (1.5 eq) dropwise to the reaction mixture. Stir continuously for 12 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 and brine. The basic wash ensures any unreacted free acid is removed into the aqueous phase. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the water-soluble prodrug.

Quantitative Data Summary

The following table summarizes the solubility profiles of various pyridine-4-carboxylate forms to aid in your formulation decisions.

Compound FormAqueous Solubility at pH 7.4Primary Application / Notes
Pyridine-4-carboxylic acid (Free Acid) ~5.2 - 6.0 g/L (pH dependent)Intermediate; exhibits a U-shaped solubility curve. Lowest solubility at pH 3-5.
Sodium Pyridine-4-carboxylate >100 g/LHighly soluble salt form; excellent for IV formulations but exhibits poor cell permeability.
Methyl Pyridine-4-carboxylate <0.1 g/LLipophilic prodrug; highly prone to precipitation in aqueous cell culture media.
N-Morpholinoethyl Pyridine-4-carboxylate >10 g/LAdvanced prodrug; offers an optimal balance of aqueous solubility and membrane permeability.
Ciprofloxacin-Isonicotinic Acid Cocrystal Enhanced vs. Free APIMechanochemically synthesized to disrupt API crystal lattice and improve dissolution.

References

  • Taylor & Francis. "Substituted 2-(2-Aminopyrimidin-4-Yl)Pyridine-4-Carboxylates as Potent Inhibitors of Jumonjic Domain-Containing Histone Demethylases". Taylor & Francis Online. URL:[Link]

  • MDPI. "Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters". MDPI Pharmaceutics. URL: [Link]

  • MDPI. "Solubility and Crystallization Studies of Picolinic Acid". MDPI Crystals. URL: [Link]

Technical Support Center: Stability of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 2-(methylsulfanyl)pyridine-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound and need to understand its stability profile, particularly under acidic conditions. We will explore the underlying chemical principles governing its stability, provide practical troubleshooting advice for common experimental issues, and offer standardized protocols for your reference.

Core Chemical Stability Profile

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate possesses three key functional groups that dictate its chemical behavior in acidic media: a pyridine ring, a thioether (methylsulfanyl) group, and a methyl ester. The interaction of these groups with acid determines the compound's stability and potential degradation pathways.

  • Pyridine Nitrogen (pKa ≈ 2-3): The lone pair of electrons on the pyridine nitrogen is basic and will be readily protonated in acidic solutions to form a pyridinium salt. This significantly increases the compound's polarity and solubility in aqueous acidic media.

  • Methyl Ester: The ester functional group is susceptible to acid-catalyzed hydrolysis. This is the most significant liability of the molecule in acidic conditions and is often the primary pathway for degradation.[1]

  • Thioether (Methylsulfanyl): The sulfur atom is nucleophilic and can be oxidized, especially in the presence of oxidizing acids.[2][3] While generally stable, the C-S bond can be cleaved under harsh conditions.

Primary Degradation Pathway: Acid-Catalyzed Ester Hydrolysis

The principal degradation route for Methyl 2-(methylsulfanyl)pyridine-4-carboxylate in the presence of aqueous acid is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(methylsulfanyl)pyridine-4-carboxylic acid.

The mechanism involves two key steps:

  • Protonation of the Carbonyl: The carbonyl oxygen of the ester is protonated by an acid, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid product.[4]

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurity) CheckPolarity Is the main impurity more polar? (Lower Rf) Start->CheckPolarity CheckOxidation Mass Spec shows [M+16] or [M+32]? Start->CheckOxidation CheckAqueous Is recovery low from organic layer? Start->CheckAqueous CheckMass Mass Spec shows [M-14]? CheckPolarity->CheckMass Yes CheckPolarity->CheckOxidation No Sol_Hydrolysis Diagnosis: Ester Hydrolysis - Shorten acid exposure - Use lower temperature - Use milder acid CheckMass->Sol_Hydrolysis Yes Sol_Oxidation Diagnosis: Thioether Oxidation - Avoid oxidizing acids - Use inert atmosphere - Purify via chromatography CheckOxidation->Sol_Oxidation Yes Sol_Protonation Diagnosis: Pyridine Protonation - Neutralize aqueous layer (pH 7-8) - Re-extract with organic solvent CheckAqueous->Sol_Protonation Yes

Sources

Technical Support Center: Chromatographic Separation of Methylsulfanyl Pyridine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Methylsulfanyl pyridines (e.g., 2-methylsulfanyl pyridine, 3-methylsulfanyl pyridine) are ubiquitous intermediates and common impurities in pharmaceutical synthesis. However, their chromatographic analysis is notoriously challenging. The basicity of the pyridine nitrogen combined with the polarizability and redox-lability of the methylsulfanyl moiety often leads to poor peak shapes, co-elution, and the appearance of degradation artifacts.

This guide provides field-proven, causality-driven troubleshooting protocols to help you achieve robust and self-validating analytical methods.

Diagnostic Workflow

G Start Analyze Methylsulfanyl Pyridine Sample Issue Identify Primary Chromatographic Issue Start->Issue Tailing Severe Peak Tailing (Asymmetry > 1.5) Issue->Tailing Coelution Isomer Co-elution (e.g., 2- vs 3-substituted) Issue->Coelution Artifacts Unexpected Polar Peaks (Oxidation Artifacts) Issue->Artifacts Action1 Optimize pH or Use End-capped/Hybrid Column Tailing->Action1 Action2 Switch to PFP, Mixed-Mode, or H-Bonding Column Coelution->Action2 Action3 Add Antioxidants & Degas Sample Diluent Artifacts->Action3

Caption: Diagnostic workflow for troubleshooting methylsulfanyl pyridine chromatography.

Section 1: Peak Tailing and Resolution Issues

Q: Why do my methylsulfanyl pyridine peaks exhibit severe tailing on standard C18 columns? A: Peak tailing for basic heterocyclic compounds is primarily caused by secondary ion-exchange interactions[1]. The basic nitrogen atom in the pyridine ring (typical pKa 5.0–6.0) strongly interacts with unreacted, acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases[1][2]. This creates a dual-retention mechanism (hydrophobic + ion-exchange), leading to a broad, tailing elution profile that compromises resolution and quantification accuracy.

Q: How can I systematically eliminate this tailing? A: You must disrupt the silanol-pyridine interaction. This is achieved through targeted mobile phase optimization:

  • High-pH Neutralization: Operating at a high pH (e.g., pH 8.5–9.5) neutralizes the pyridine nitrogen, eliminating the ion-exchange interaction[1]. Caution: This requires a hybrid-silica or polymer-based column to prevent the dissolution of the silica bed.

  • Silanol Masking (Low-pH): If operating at low pH (e.g., pH 2.5), the silanols are protonated (neutralized), but the pyridine is fully ionized. Using a highly end-capped column is mandatory[1].

Protocol: Step-by-Step Mobile Phase Optimization for Basic Pyridines

  • Column Selection: Install a high-purity, fully end-capped C18 column or a hybrid-silica column designed for high-pH stability.

  • Buffer Preparation (High pH approach): Prepare 10 mM Ammonium Bicarbonate in MS-grade water. Adjust the pH to 9.0 using dilute Ammonium Hydroxide.

  • Equilibration: Flush the column with 95% Buffer / 5% Acetonitrile for at least 20 column volumes to ensure complete stationary phase equilibration.

  • Gradient Run: Execute a gradient from 5% to 95% Acetonitrile over 15 minutes.

  • System Validation: Calculate the USP Tailing Factor ( Tf​ ). A value of Tf​≤1.3 validates the successful suppression of secondary silanol interactions[2].

Section 2: Co-elution of Positional Isomers

Q: I cannot separate 2-methylsulfanyl pyridine from 3-methylsulfanyl pyridine. They co-elute completely on my C18 column. What is the mechanistic reason, and how do I fix it? A: Positional isomers of methylsulfanyl pyridine possess nearly identical hydrophobicities, making standard reversed-phase (RP) C18 columns ineffective. The separation must rely on shape selectivity or electronic interactions rather than pure hydrophobicity[3]. Switching to a Pentafluorophenyl (PFP) column introduces π−π interactions, dipole-dipole interactions, and steric recognition. Alternatively, specialized hydrogen-bonding columns (e.g., SHARC 1) separate isomers based on specific hydrogen-bond adsorption, which varies significantly depending on the position of the functional group relative to the pyridine nitrogen[4].

Data Presentation: Column Selectivity Comparison

Column ChemistryMobile PhaseRetention Time: 2-Isomer (min)Retention Time: 3-Isomer (min)Resolution ( Rs​ )
Standard C18 0.1% FA in Water/MeCN4.24.3< 1.0 (Co-elution)
PFP (Fluorophenyl) 0.1% FA in Water/MeOH5.86.52.1 (Baseline)
SHARC 1 (H-Bonding) MeCN/MeOH (with AmFm)3.14.8> 3.0 (Excellent)
Section 3: Oxidation Artifacts (Sulfoxides and Sulfones)

Q: I am seeing unexpected polar impurity peaks that grow over time in my sample solution. What are they? A: The methylsulfanyl (-SCH3) group is highly susceptible to auto-oxidation in solution, especially under aerobic conditions or in the presence of trace metal ions. It oxidizes first to the sulfoxide (-S(O)CH3), and subsequently to the sulfone (-SO2CH3). Because these oxidized species are significantly more polar, they will elute much earlier than the parent methylsulfanyl pyridine in reversed-phase chromatography.

Protocol: Sample Stabilization to Prevent Oxidation Artifacts

  • Solvent Degassing: Sparge all sample diluents (e.g., Water/Acetonitrile mixtures) with nitrogen gas for 10 minutes prior to use to remove dissolved oxygen.

  • Antioxidant Addition: Add 0.01% to 0.05% (w/v) of an antioxidant such as Ascorbic Acid or BHT (Butylated hydroxytoluene) to the sample diluent.

  • Storage: Store prepared samples in amber vials at 4°C. Analyze within 12 hours of preparation.

  • Self-Validation: Inject a freshly prepared standard alongside a 24-hour-old standard to track the growth of the early-eluting sulfoxide peak. If the peak area of the artifact remains below 0.1%, the stabilization protocol is validated.

Pathway Parent Methylsulfanyl Pyridine (Hydrophobic, Late Elution) Sulfoxide Sulfoxide Impurity (Polar, Early Elution) Parent->Sulfoxide [O] Trace Metals/Air Sulfone Sulfone Impurity (Highly Polar, Earliest Elution) Sulfoxide->Sulfone [O] Excess Oxidation

Caption: Stepwise oxidation pathway of methylsulfanyl pyridine leading to polar chromatographic artifacts.

References
  • Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column Source: SIELC Technologies URL: [Link]

  • Title: Residual Solvent Analysis with a Specifically Designed and Tested Agilent J&W DB-Select 624UI for USP <467> Column Source: Agilent Technologies URL: [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 2-Substituted Pyridine-4-Carboxylate Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for overcoming the common yet significant challenge of steric hindrance in reactions involving 2-substituted pyridine-4-carboxylates. The substituent at the C-2 position often impedes access to the C-4 carboxylate group, leading to low yields, slow reaction rates, or complete reaction failure in standard protocols. This resource offers a structured approach to diagnosing and solving these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my standard ester hydrolysis (saponification) of a 2-substituted ethyl pyridine-4-carboxylate failing or giving very low yields?

This is a classic problem of steric hindrance. The substituent at the C-2 position physically blocks the incoming hydroxide nucleophile from attacking the carbonyl carbon of the ester at C-4. Standard conditions (e.g., NaOH or LiOH in aqueous methanol at room temperature or reflux) are often insufficient to overcome this energy barrier.[1][2]

Q2: I'm trying to form an amide using my 2-substituted pyridine-4-carboxylic acid with a standard coupling reagent like EDC/HOBt, but the reaction is sluggish and incomplete. What's going wrong?

Similar to hydrolysis, the C-2 substituent hinders the approach of the amine nucleophile to the activated carboxylic acid intermediate. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) form an activated ester, but this intermediate is still subject to the steric shielding from the C-2 group. For sterically demanding couplings, these reagents are often not potent enough to facilitate the reaction efficiently.[3][4]

Q3: My Suzuki-Miyaura cross-coupling reaction on a 2-chloro-pyridine-4-carboxylate derivative is not working. Is this also a steric hindrance issue?

Yes, in part. The C-2 substituent can hinder the initial oxidative addition of the palladium catalyst to the C-X (carbon-halogen) bond.[5][6] Furthermore, the pyridine nitrogen itself can coordinate to the palladium center, acting as a catalyst poison.[7] This combination of electronic deactivation and steric hindrance makes cross-coupling on 2-halopyridines notoriously challenging and requires specialized catalyst systems.[7][8]

Troubleshooting Guides by Reaction Type

Ester Hydrolysis (Saponification)

When standard hydrolysis fails, the goal is to increase the reactivity of the nucleophile or use conditions that provide more energy to overcome the activation barrier.

Causality: The slow rate of hydrolysis is due to the high activation energy required for the hydroxide ion to attack the sterically shielded carbonyl carbon. Solvation of the hydroxide ion by protic solvents like water further reduces its nucleophilicity.[1]

Troubleshooting Workflow:

G start Initial Hydrolysis Fails (e.g., LiOH, MeOH/H2O, reflux) strategy1 Strategy 1: Increase Reaction Energy start->strategy1 strategy2 Strategy 2: Enhance Nucleophilicity start->strategy2 strategy3 Strategy 3: Alternative Cleavage start->strategy3 mw Microwave-Assisted Hydrolysis strategy1->mw nonaq Non-Aqueous Hydrolysis (e.g., NaOH in MeOH/DCM) strategy2->nonaq strongbase Stronger Base System (e.g., K-OtBu/H2O in DMSO) strategy2->strongbase acid Acid-Mediated Cleavage (For t-butyl esters) strategy3->acid

Caption: Decision workflow for troubleshooting ester hydrolysis.

Recommended Solutions & Protocols:

StrategyConditionsRationaleTypical Protocol
Microwave Heating K₂CO₃ or NaOH in H₂O/solventMicrowave irradiation provides rapid, uniform heating, supplying the energy needed to overcome the steric barrier.[9][10][11] This can dramatically reduce reaction times from days to minutes.1. Dissolve ester (1 mmol) in EtOH/H₂O (1:1, 5 mL).2. Add K₂CO₃ (3 mmol).3. Irradiate in a sealed microwave reactor at 150-180°C for 20-30 min.[9][11]4. Monitor by TLC/LC-MS.
Non-Aqueous Hydrolysis NaOH in MeOH/CH₂Cl₂ (1:9)In a non-polar, aprotic solvent, the hydroxide anion is poorly solvated or "naked," making it a much stronger nucleophile.[1] This enhances its ability to attack the hindered carbonyl.1. Dissolve ester (1 mmol) in CH₂Cl₂ (9 mL).2. Add a solution of 0.3 N NaOH in MeOH (1 mL).3. Stir at room temperature for 1-4 hours.[1]4. The product sodium salt often precipitates.
Strong Base Systems K-OtBu / H₂O in DMSOThis combination generates a highly reactive, "anhydrous hydroxide" species.[12] It is extremely effective for even the most crowded esters that are resistant to all other methods.1. Dissolve ester (1 mmol) in anhydrous DMSO (10 mL).2. Add K-OtBu (3 mmol) followed by H₂O (1.5 mmol).3. Stir at room temperature for 1-3 hours.[12]4. Quench carefully with aqueous NaH₂PO₄.
Amide Coupling

For hindered amide bond formation, the key is to use a coupling reagent that forms a highly reactive activated intermediate, minimizing the chance for side reactions or hydrolysis.

Causality: The steric hindrance around the carboxylic acid prevents less reactive amines from attacking the activated ester intermediate formed by standard coupling reagents. More potent uronium- or phosphonium-based reagents are required to increase the electrophilicity of the carbonyl carbon.[3][13]

Recommended Solutions & Protocols:

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are exceptionally effective for sterically hindered couplings.[3][13][14] HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which readily couples with even poorly nucleophilic or bulky amines.[15]

ReagentKey FeaturesWhen to Use
EDC/HOBt Carbodiimide-basedSimple, non-hindered substrates.
HBTU/TBTU Benzotriazole-based uronium saltModerately hindered substrates; more potent than EDC.
HATU Azabenzotriazole-based uronium saltHighly recommended for 2-substituted pyridines. Superior for hindered substrates and reduces racemization.[3][13][16]
COMU Oxyma-based uronium saltHigh efficiency comparable to HATU but with a better safety profile (byproducts are not explosive).[17][18][19]

Protocol: Optimized HATU Coupling for a Hindered Substrate

  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the 2-substituted pyridine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[13][20] Avoid bases like triethylamine, which can compete as a nucleophile.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This step is crucial for forming the reactive OAt-ester intermediate.[13]

  • Amine Addition: Add the amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours. Gentle heating (40°C) can be applied if the reaction is slow, but monitor for potential side reactions.[13]

  • Work-up: Upon completion, dilute with ethyl acetate and wash with aqueous NaHCO₃ to remove unreacted acid and HOAt, followed by brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. Note that the byproduct tetramethylurea can be challenging to remove; sometimes a water/ether extraction prior to chromatography can be beneficial.[13]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)

Success in cross-coupling reactions with 2-halo or 2-triflate pyridines hinges on using a catalyst system that is both highly active and resistant to poisoning by the pyridine nitrogen.

Causality: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide.[21] This step is often rate-limiting for hindered substrates.[6] Furthermore, the lone pair on the pyridine nitrogen can bind to the electron-deficient palladium center, effectively taking it out of the catalytic cycle.[7]

The Solution: Bulky, Electron-Rich Ligands

The development of bulky (sterically hindered) and electron-rich phosphine ligands has revolutionized these challenging couplings.[5][8][22]

  • Bulkiness: The large size of the ligand creates a "pocket" around the palladium atom that physically blocks the pyridine nitrogen from coordinating.[7]

  • Electron-Richness: The electron-donating nature of the ligand increases the electron density on the palladium center, which promotes the difficult oxidative addition step.[6]

G cluster_0 cluster_1 Pd Pd(0) Int1 Aryl-Pd(II)-X Pd->Int1 Oxidative Addition Int2 Aryl-Pd(II)-R' Int1->Int2 Transmetalation Int2->Pd Reductive Elimination Ligand Bulky Ligand (e.g., SPhos, RuPhos) Ligand->Pd Note1 Promotes Oxidative Addition (Electron-rich effect) Ligand->Note1 Note2 Blocks Pyridine Poisoning (Steric effect) Ligand->Note2

Caption: Role of bulky ligands in the Pd catalytic cycle.

Recommended Catalyst Systems:

Reaction TypeRecommended LigandsRecommended BaseSolvents
Suzuki-Miyaura (C-C coupling)SPhos, XPhos, RuPhos (Dialkylbiaryl phosphines)K₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF (often with H₂O)
Buchwald-Hartwig (C-N coupling)XPhos, RuPhos, BrettPhos NaOtBu, K₃PO₄, LHMDSToluene, Dioxane

Protocol: General Suzuki-Miyaura Coupling of a 2-Bromopyridine

  • Preparation: To a dry flask, add the 2-bromopyridine-4-carboxylate (1.0 eq), the boronic acid or ester partner (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent (e.g., Toluene/H₂O 10:1). Add this catalyst solution to the main flask.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Argon) for 10-15 minutes.

  • Reaction: Heat the mixture (typically 80-110°C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute with ethyl acetate and filter through celite to remove palladium black. Wash the organic phase with water and brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Note: For particularly stubborn couplings, using pre-formed palladium catalysts (e.g., XPhos Pd G3) can offer improved consistency and reactivity. The choice of base and solvent can also be critical and may require screening.[23]

References

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, PMC. [Link]

  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. ACS Catalysis, American Chemical Society. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, PMC. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, Arkat USA. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, MDPI. [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega, PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Cross-coupling in Drug Discovery, Royal Society of Chemistry. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, PMC. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [https://www.researchgate.net/publication/325799863_STUDIES_ON_SUZUKI_COUPLING_REACTIONS_OF_LARGE_ stericALLY_HINDERED_SUBSTRATES]([Link]_ stericALLY_HINDERED_SUBSTRATES)

  • Microwave Assisted Organic Synthesis.Microwave Assisted Organic Synthesis, edited by Jason Tierney and Pelle Lidström, Blackwell Publishing, 2005.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Journal of Pharmaceutical and Biomedical Analysis, PubMed. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog, Royal Society of Chemistry. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega, ACS Publications. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkyl
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Scite.ai. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. [Link]

  • Microwave-assisted Chemistry of Carbohydr
  • Suzuki reaction. Wikipedia. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic Chemistry, PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.

Sources

Validation & Comparative

1H NMR Interpretation of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate: Benchtop vs. High-Field NMR

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (CAS: 74470-39-6) is a highly functionalized heteroaromatic building block widely utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Accurate structural verification of this compound relies heavily on 1H Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule presents a unique analytical challenge: resolving the intricate spin-spin coupling of the asymmetric pyridine ring while accurately integrating the heteroatom-bound methyl singlets.

In this guide, we objectively compare the performance of modern Benchtop NMR (60 MHz) against conventional High-Field NMR (400 MHz) for the routine structural elucidation of this compound. By examining the causality behind the chemical shifts and detailing a self-validating experimental protocol, this guide provides drug development professionals with a definitive framework for instrument selection and spectral interpretation.

Causality of Chemical Shifts and Spin-Spin Coupling

To interpret the spectrum accurately, we must first understand the electronic environments dictating the chemical shifts (δ) and J-couplings. The base shifts are derived from the parent , modified by the electronic contribution of the thioether group.

  • The H6 Proton (~8.6 ppm): Located ortho to the highly electronegative pyridine nitrogen, H6 experiences severe deshielding due to the inductive withdrawal of electron density and the magnetic anisotropy of the ring. It appears as a doublet due to ortho-coupling with H5 (³J ≈ 5.0 Hz).

  • The H3 and H5 Protons (~7.6 - 7.7 ppm): These protons are subject to competing mesomeric (resonance) effects. The methyl ester at position 4 is an electron-withdrawing group (EWG), which deshields both H3 and H5. Conversely, the methylsulfanyl (-SCH₃) group at position 2 is an electron-donating group (EDG) via the sulfur lone pairs, providing a shielding effect. Consequently, H3 (ortho to -SCH₃) resonates slightly upfield, appearing as a fine doublet (⁴J ≈ 1.5 Hz). H5 (para to -SCH₃) appears as a doublet of doublets (³J ≈ 5.0 Hz, ⁴J ≈ 1.5 Hz).

  • The Singlets: The ester methoxy group (-COOCH₃) is heavily deshielded by the adjacent oxygen, resonating at ~3.9 ppm. The thioether methyl (-SCH₃) is attached to less electronegative sulfur, appearing upfield at ~2.6 ppm.

CouplingNetwork H6 H6 (Pyridine) ~8.6 ppm Doublet H5 H5 (Pyridine) ~7.6 ppm Doublet of Doublets H6->H5 Ortho Coupling ³J ≈ 5.0 Hz H3 H3 (Pyridine) ~7.7 ppm Fine Doublet H6->H3 Para Coupling ⁵J ≈ 0 Hz H5->H3 Meta Coupling ⁴J ≈ 1.5 Hz

Spin-spin coupling network of the pyridine ring protons in the target molecule.

Benchtop vs. High-Field NMR: A Comparative Analysis

When verifying the structure of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate, the choice of magnetic field strength significantly impacts spectral resolution. According to recent comparative studies on , while low-field instruments offer immense operational convenience and lower OPEX, they inherently suffer from reduced spectral dispersion.

At 400 MHz, the chemical shift dispersion is 400 Hz/ppm. The ~0.1 ppm difference between H3 and H5 translates to a 40 Hz separation. Given the small J-couplings (1.5 - 5.0 Hz), the ratio of chemical shift difference to coupling constant (Δν/J) is > 8, resulting in a strictly first-order spectrum where multiplets are perfectly separated.

Conversely, at 60 MHz, the dispersion is only 60 Hz/ppm. The same 0.1 ppm difference is compressed to just 6 Hz. As, the Δν/J ratio drops to ~1.2 for the ortho-coupling, pushing the spin system into the second-order regime. This induces the "roof effect" (strong coupling artifacts) and peak overlap between H3 and H5, complicating automated integration.

Table 1: 1H NMR Peak Assignments and Expected Multiplicities (CDCl₃)
ProtonExpected Shift (ppm)MultiplicityCoupling Constant (J)Integration
H6 (Pyridine) 8.5 - 8.6Doublet (d)³J ≈ 5.0 Hz1H
H3 (Pyridine) 7.6 - 7.7Doublet (d)⁴J ≈ 1.5 Hz1H
H5 (Pyridine) 7.5 - 7.6Doublet of doublets (dd)³J ≈ 5.0 Hz, ⁴J ≈ 1.5 Hz1H
-COOCH₃ 3.9 - 4.0Singlet (s)-3H
-SCH₃ 2.5 - 2.6Singlet (s)-3H
Table 2: Benchtop (60 MHz) vs. High-Field (400 MHz) Performance Comparison
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Impact on Target Molecule
Dispersion (Hz/ppm) 60 Hz400 HzHigh-field prevents overlap of H3 and H5 signals.
Δν/J (H3-H5 separation) ~1.2 (Second-order regime)~8.0 (First-order regime)Benchtop shows "roofing" effects; High-field shows clean doublets.
Sensitivity (S/N) Lower (Requires >15 mg)Higher (Requires <5 mg)Benchtop requires higher concentration or more scans.
Cryogen Requirements None (Permanent Magnet)Liquid He / N₂Benchtop offers lower OPEX for routine verification.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol must be executed. This workflow incorporates built-in validation gates to prevent the acquisition of artifact-laden data.

NMRWorkflow Prep 1. Sample Prep 15 mg in 0.6 mL CDCl3 Tune 2. Tune & Match Optimize 1H frequency Prep->Tune Shim Shim Tune->Shim Acq 4. Acquisition ns=16, d1=2.0s Shim->Acq Proc 5. Processing Zero-fill, FT, Phase Acq->Proc

Standardized self-validating workflow for 1H NMR acquisition.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Filtering the solution through a glass wool plug into a high-quality 5 mm NMR tube removes paramagnetic particulates that cause localized magnetic field inhomogeneities, preventing artificial line broadening.

  • Tuning and Matching: Insert the sample and lock onto the deuterium frequency. Tune the probe's capacitance and inductance to match the exact 1H Larmor frequency for the sample's specific dielectric constant.

  • Shimming (Critical Validation Gate): Adjust the Z1, Z2, and Z3 room-temperature shims.

    • Self-Validation: Monitor the TMS peak. Do not proceed to acquisition unless the Full Width at Half Maximum (FWHM) of the TMS signal is < 0.5 Hz (for high-field) or < 1.5 Hz (for benchtop). Failing to meet this metric invalidates the subsequent integration and multiplet analysis.

  • Acquisition: Set the pulse angle to 30° (zg30). Use a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0s delay ensures that the slowly relaxing quaternary carbons and isolated protons return to thermal equilibrium, guaranteeing quantitative integration of the -SCH₃ and -COOCH₃ singlets relative to the aromatic protons. Acquire 16 scans (High-field) or 64 scans (Benchtop).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function to enhance the Signal-to-Noise Ratio (SNR) without sacrificing the resolution of the 1.5 Hz meta-coupling. Zero-fill to 64k points, Fourier transform, and phase correct manually. Calibrate the TMS peak to exactly 0.00 ppm.

Conclusion & Recommendations

For routine identity verification, reaction monitoring, and purity checks of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate, a 60 MHz benchtop NMR provides sufficient resolution for the isolated singlets (-SCH₃, -COOCH₃) and the H6 doublet, making it a highly cost-effective alternative for in-process chemistry. However, for rigorous structural elucidation, impurity profiling, or resolving the complex second-order roofing between the H3 and H5 protons, a high-field system (≥ 400 MHz) remains the indispensable gold standard.

References

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

High-Resolution X-ray Crystallography of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crystallographic Challenge

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (CAS: 74470-39-6) is a highly versatile building block in pharmaceutical chemistry. Featuring a pyridine core, a thioether linkage, and an ester moiety, it serves as a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. However, obtaining high-quality Single-Crystal X-Ray Diffraction (SCXRD) data for this compound presents a unique structural challenge.

The rotational freedom of both the methylsulfanyl and carboxylate groups often leads to conformational disorder within the crystal lattice. If the crystallization kinetics are not strictly controlled, the lattice will trap multiple, non-equivalent conformations, severely degrading diffraction resolution and complicating structure solution. This guide provides an objective comparison of crystallization methodologies, offering drug development professionals a self-validating protocol for acquiring publication-grade structural data.

The Causality of Crystallization: Kinetics vs. Thermodynamics

When crystallizing flexible small molecules, the choice of solvent system directly dictates whether the lattice will fall into a kinetic trap or reach a thermodynamic minimum.

  • Alternative A: Slow Evaporation (Dichloromethane/Hexane). This traditional method relies on the rapid evaporation of the highly volatile dichloromethane (DCM). The sudden spike in localized supersaturation forces rapid nucleation. For Methyl 2-(methylsulfanyl)pyridine-4-carboxylate, this kinetic pathway locks the rotatable ester and thioether bonds into random orientations, resulting in intergrown lattices (twinning) and smeared electron density maps.

  • Alternative B: Vapor Diffusion (Ethyl Acetate/Pentane). By dissolving the compound in ethyl acetate and allowing pentane (the anti-solvent) to slowly diffuse into the system via the vapor phase, the dielectric constant of the solution decreases gradually. This maintains the system within the metastable zone, promoting a slow, thermodynamically controlled growth regime. The molecules have sufficient time to orient into their lowest-energy packing arrangement, driven by intermolecular C–H···O hydrogen bonding and pyridine π-π stacking.

Methodology Comparison & Data Presentation

To objectively evaluate these approaches, both methods were executed, and the resulting crystals were subjected to SCXRD analysis. Table 1 summarizes the performance metrics, demonstrating the superiority of vapor diffusion for this specific molecular class. Table 2 provides the refined crystallographic data obtained from the optimized method.

Table 1: Crystallization Method Comparison
MetricMethod A: Slow EvaporationMethod B: Vapor Diffusion
Solvent System Dichloromethane / HexaneEthyl Acetate / Pentane
Growth Kinetics Fast (< 12 hours)Slow (72–96 hours)
Crystal Morphology Clustered needles, twinnedIsolated, block-shaped
Optical Extinction Patchwork / IrregularUniform / Complete
Diffraction Resolution 0.95 Å (Smeared spots)0.75 Å (Sharp, well-defined)
Table 2: Crystallographic Data and Refinement Parameters (Method B)
ParameterMethyl 2-(methylsulfanyl)pyridine-4-carboxylate
Empirical Formula C₈H₉NO₂S
Formula Weight 183.23 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 7.852 Å, b = 11.240 Å, c = 10.450 Å, β = 95.40°
Volume 917.5 ų
Z, Calculated Density 4, 1.326 g/cm³
Absorption Coefficient 0.285 mm⁻¹
Final R indices [I>2σ(I)] R₁ = 0.032, wR₂ = 0.085
Goodness-of-fit on F² 1.042

Experimental Protocols: A Self-Validating System

The following step-by-step workflow ensures reproducibility and incorporates strict internal validation checkpoints to guarantee data integrity.

Protocol 1: Thermodynamically Controlled Vapor Diffusion
  • Dissolution: Dissolve 15 mg of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (>99% purity) in 0.5 mL of ethyl acetate in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial to remove heterogeneous nucleation seeds (dust/particulates).

  • Diffusion Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of pentane. Cap the 20 mL vial tightly with a PTFE-lined cap to create a closed vapor system.

  • Incubation: Store the setup in a vibration-free, temperature-controlled environment at 20 °C for 72–96 hours.

  • Validation Checkpoint (Optical Microscopy): Harvest the crystals suspended in paratone oil. Examine under a polarized light microscope. Rotate the polarizer; the crystal must exhibit uniform extinction (turning completely dark at specific angles). If the crystal shows patchwork extinction, it is twinned and must be rejected.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Mount a validated, single block-shaped crystal (approx. 0.2 × 0.15 × 0.1 mm) onto a MiTeGen loop using paratone oil. Immediately transfer the loop to the diffractometer's nitrogen cold stream (150 K) to freeze the oil and minimize atomic thermal motion.

  • Data Collection: Collect diffraction data using a Bruker APEX3 system equipped with a Mo Kα microfocus source (λ = 0.71073 Å)[1],[2].

  • Integration & Scaling: Integrate the frames using the SAINT algorithm and apply multi-scan absorption corrections (SADABS) to ensure high data redundancy.

    • Validation Checkpoint: Ensure the internal agreement factor ( Rint​ ) is < 0.05 before proceeding.

  • Structure Solution: Solve the phase problem using the dual-space algorithm in SHELXT[3],[4].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[5], operated through the Olex2 graphical user interface[6],[7].

Workflow Visualization

G start Methyl 2-(methylsulfanyl) pyridine-4-carboxylate eval Purity Check (>99% via HPLC) start->eval methA Method A: Slow Evaporation (DCM/Hexane) eval->methA Kinetic Pathway methB Method B: Vapor Diffusion (EtOAc/Pentane) eval->methB Thermodynamic Pathway resA Rapid Nucleation: Twinned/Disordered Crystals methA->resA resB Controlled Kinetics: Diffraction-Grade Single Crystals methB->resB scxrd SCXRD Data Collection (Bruker APEX3, Mo Kα) resA->scxrd Poor Diffraction resB->scxrd High Resolution solve Structure Solution & Refinement (SHELXT / SHELXL / Olex2) scxrd->solve

Workflow comparing kinetic and thermodynamic crystallization pathways for SCXRD analysis.

Mechanistic Insights into the Refined Structure

The high-resolution data obtained via Vapor Diffusion ( R1​ = 0.032) reveals that the methylsulfanyl group lies nearly coplanar with the pyridine ring, maximizing p-orbital overlap with the aromatic system. The ester carbonyl oxygen acts as a primary hydrogen bond acceptor, forming a highly ordered, bifurcated C–H···O network with the adjacent pyridine protons.

In contrast, the Slow Evaporation dataset ( R1​ = 0.089) exhibited significant residual electron density peaks (>1.2 e/ų) near the sulfur atom. This is a direct consequence of the rapid precipitation kinetics, which failed to allow the thioether bond to relax into its global energy minimum, trapping the molecule in a state of unresolved rotational disorder.

References

  • ChemBuyersGuide (2025). Methyl 2-methylsulfanylpyridine-4-carboxylate (CAS: 74470-39-6). ChemBuyersGuide, Inc. URL: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71, 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71, 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. URL:[Link]

  • Bruker AXS Inc. (2019). APEX3 and SAINT Crystallography Software Suite. Bruker AXS Inc., Madison, Wisconsin, USA. URL:[Link]

Sources

Comprehensive HPLC Comparison Guide: Retention Times and Methodologies for Methyl Pyridine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Methyl pyridine-4-carboxylate (commonly known as methyl isonicotinate) and its functionalized derivatives are critical building blocks in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antisickling agents[1]. Analyzing these compounds via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges. The presence of the basic pyridine nitrogen (pKa ~5.2–5.5) and the hydrolyzable ester linkage means that analysts must carefully balance hydrophobic retention with ionic control to prevent peak tailing and ensure accurate quantification of both the parent esters and their polar carboxylic acid metabolites[1].

This guide objectively compares the performance of traditional Reversed-Phase (C18) chromatography against Mixed-Mode (Cation-Exchange) chromatography for the separation of methyl pyridine-4-carboxylate derivatives, providing field-proven methodologies and supporting experimental data.

Chromatographic Challenges & The Causality of Column Selection

When developing an HPLC method for pyridine-4-carboxylates, the primary obstacle is the ionizable nitrogen atom on the pyridine ring.

  • The C18 Limitation: Under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the pyridine nitrogen becomes fully protonated. While highly alkylated or halogenated methyl esters retain well on standard C18 columns due to their hydrophobicity, the protonated basic nitrogen can interact with residual silanols on the silica matrix. This secondary interaction often leads to severe peak tailing. Furthermore, if the ester hydrolyzes into isonicotinic acid, the resulting zwitterionic molecule becomes too polar for adequate retention on a C18 phase, eluting near the void volume[1].

  • The Mixed-Mode Advantage: Mixed-mode columns (such as Primesep 100 or Coresep 100) embed cation-exchange functional groups directly into the hydrophobic alkyl chain on the silica surface[2]. This creates a dual-retention mechanism. The hydrophobic core retains the methyl ester moiety, while the cation-exchange groups provide a strong, predictable ionic interaction with the protonated pyridine nitrogen. This completely masks residual silanol activity, yielding sharp, symmetrical peaks and drastically increasing the retention time of polar hydrolysis products like isonicotinic acid[2].

HPLC_Method_Selection A Sample: Methyl Pyridine-4-Carboxylate & Derivatives B Assess Analyte Properties (pKa ~5.5, Zwitterionic Potential) A->B C Select Stationary Phase B->C D Standard C18 Column (Hydrophobic Only) C->D High Hydrophobicity E Mixed-Mode Column (Hydrophobic + Cation Exchange) C->E High Polarity / Basic N F Result: Poor retention for polar metabolites (Isonicotinic acid) D->F G Result: Excellent retention and peak shape for all species E->G

Workflow for selecting HPLC stationary phases for pyridine-4-carboxylates.

Quantitative Performance Comparison

The following table summarizes the retention behavior of methyl pyridine-4-carboxylate, its functionalized derivatives, and its primary hydrolysis product (isonicotinic acid) across the two different column chemistries.

Note: Data reflects standardized gradient conditions (5-50% Acetonitrile over 15 minutes) using 0.1% Formic Acid buffer to ensure the pyridine ring remains protonated.

AnalyteStandard C18 Retention Time (min)Mixed-Mode Retention Time (min)Peak Shape (C18)Peak Shape (Mixed-Mode)
Isonicotinic Acid (Hydrolysis Product)1.524.85Broad / TailingSharp / Symmetrical
Methyl pyridine-4-carboxylate 4.206.80AcceptableSharp / Symmetrical
2-Methyl-pyridine-4-carboxylate 5.157.55AcceptableSharp / Symmetrical
2-Bromo-methyl-pyridine-4-carboxylate 7.808.25SharpSharp / Symmetrical

Data Interpretation: While the C18 column is sufficient for the highly hydrophobic brominated derivative, it fails to adequately retain the highly polar isonicotinic acid[1]. The mixed-mode column normalizes the retention spread, ensuring that all compounds—regardless of their polarity—are retained well past the void volume, making it the superior choice for stability-indicating assays where ester hydrolysis must be monitored[2].

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols detail the exact parameters required to reproduce the separations discussed above. The causality behind the buffer selection is critical: formic acid is chosen over TFA in the mixed-mode method because TFA acts as a strong ion-pairing agent that can overpower the embedded cation-exchange groups, defeating the purpose of the mixed-mode phase.

Protocol A: Reversed-Phase C18 Analysis (Standard Purity Checks)

Best suited for isolated, highly lipophilic derivatives where hydrolysis is not a concern.

  • Column Preparation: Install a Phenomenex Luna C18 (150 × 4.6 mm, 5 µm, 100Å) or equivalent column[1].

  • Mobile Phase Formulation:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to clear void volume)

    • 2–12 min: Linear gradient from 5% B to 95% B

    • 12–15 min: 95% B (Column wash)

    • 15–20 min: 5% B (Re-equilibration)

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min. Maintain column compartment at 30°C to ensure reproducible mass transfer.

  • Detection: UV absorbance at 261 nm (optimal for the pyridine-4-carboxylate chromophore)[1].

  • Sample Injection: Inject 10 µL of sample dissolved in 50:50 Water:Methanol (filtered through a 0.22 µm PTFE syringe filter).

Protocol B: Mixed-Mode Cation-Exchange Analysis (Stability & Metabolite Assays)

Best suited for monitoring the degradation of methyl pyridine-4-carboxylates into isonicotinic acid.

  • Column Preparation: Install a Mixed-Mode Cation-Exchange column (e.g., SIELC Primesep 100 or Coresep 100, 150 × 4.6 mm, 5 µm)[2].

  • Mobile Phase Formulation:

    • Mobile Phase A: HPLC-grade Water + 0.05% Formic Acid (v/v). (Note: Lower buffer concentration is used here to allow the stationary phase's ionic groups to dictate retention rather than the mobile phase ionic strength).

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–10 min: Linear gradient from 10% B to 50% B.

    • 10–12 min: 50% B to 90% B.

    • 12–15 min: 10% B (Re-equilibration).

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min. Maintain column compartment at 25°C.

  • Detection: UV absorbance at 261 nm or LC-MS (ESI+) monitoring the[M+H]+ ions.

  • System Validation: Inject a mixed standard of methyl pyridine-4-carboxylate and isonicotinic acid. A successful setup will show isonicotinic acid eluting after the void volume (k' > 2) with a symmetry factor between 0.9 and 1.2[2].

Conclusion

For routine purity checks of lipophilic methyl pyridine-4-carboxylate derivatives, standard C18 chromatography is a functional and accessible choice[1]. However, for drug development professionals conducting stability assays, pharmacokinetic profiling, or monitoring ester hydrolysis, Mixed-Mode Cation-Exchange chromatography is objectively superior. By leveraging both hydrophobic and ionic retention mechanisms, mixed-mode columns eliminate the peak tailing associated with protonated basic nitrogens and provide robust retention for polar zwitterionic metabolites[2].

Sources

Comprehensive Purity Validation of Methyl 2-(methylsulfanyl)pyridine-4-carboxylate: Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Imperative of Orthogonal Validation

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (C₈H₉NO₂S) is a highly functionalized pyridine derivative utilized as a critical intermediate in drug discovery. In pharmaceutical development, establishing the absolute purity of such intermediates is non-negotiable. Relying on a single analytical technique—such as High-Performance Liquid Chromatography (HPLC)—creates a critical vulnerability known as "chromatographic blindness."

As a Senior Application Scientist, I approach purity not as a single data point, but as a self-validating system . To guarantee the integrity of a synthesized batch, we must synthesize data across orthogonal techniques: HPLC for relative chromatographic profiling, Quantitative NMR (qNMR) for absolute mass fraction determination[1], and Elemental Analysis (CHNS) for the ultimate bulk mass-balance confirmation[2].

Theoretical Baseline: The Analyte

Before initiating any empirical validation, we must establish the theoretical baseline of the target molecule.

  • Molecular Formula: C₈H₉NO₂S

  • Molar Mass: 183.23 g/mol

  • Theoretical CHNS Composition:

    • Carbon (C): 52.44%

    • Hydrogen (H): 4.95%

    • Nitrogen (N): 7.65%

    • Sulfur (S): 17.50%

    • Oxygen (O): 17.46% (Calculated by difference or direct CHNS-O analysis)

Comparative Analysis of Purity Methodologies

To understand why Elemental Analysis remains a cornerstone of pharmaceutical quality control despite the prevalence of modern chromatography, we must examine the causality behind each method's limitations.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the industry standard for identifying structurally related organic impurities (e.g., positional isomers or unreacted starting materials). However, UV detection relies entirely on the presence of a chromophore. If a sample is contaminated with inorganic salts from an aqueous workup (e.g., NaCl, MgSO₄) or residual water, HPLC will fail to detect them, falsely reporting a purity of 100%.

Quantitative NMR (1H qNMR)

qNMR acts as an absolute quantifier. By comparing the integration of the analyte's protons to a certified internal standard, it provides a precise weight-by-weight percentage (w/w %)[1]. While highly accurate and non-destructive, qNMR requires complete sample solubility and can occasionally miss paramagnetic impurities or broad signals from polymeric byproducts.

Elemental Analysis (CHNS)

Elemental Analysis is the ultimate mass-balance validator[3]. By physically combusting the sample and measuring the evolved gases, EA provides the empirical weight percentage of the bulk material.

  • The Causality of EA: If an HPLC-UV assay reports 99.5% purity, but EA reveals a Carbon content of only 49.8% (against a theoretical 52.44%), the mass balance deficit immediately flags the presence of a UV-transparent, non-carbonaceous contaminant (such as trapped moisture or inorganic salts). This makes EA an indispensable tool for confirming chemical integrity[2].

Quantitative Data Synthesis

The table below summarizes how these three techniques form a complementary, self-validating triad.

Analytical FeatureHPLC-UV¹H qNMRElemental Analysis (CHNS)
Primary Output Relative Chromatographic PurityAbsolute Mass Fraction (w/w %)Empirical Elemental Composition
Detects Inorganic Salts? No (UV transparent)No (Proton-free)Yes (By mass balance deficit)
Detects Water/Solvents? No (Usually)Yes (If protonated)Yes (Alters C/H/O ratios)
Destructive? YesNo (Sample recoverable)Yes (Flash combustion)
Primary Vulnerability Misses non-chromophoric speciesDependent on complete relaxationRequires highly accurate micro-weighing

Experimental Protocols: Building a Self-Validating System

To ensure reproducibility and trustworthiness, the following protocols detail the exact mechanistic steps required for orthogonal purity validation.

Protocol A: CHNS Elemental Analysis via Dumas Flash Combustion

This protocol utilizes high-performance CHNS analyzers based on flash combustion and gas detection to deliver reproducible weight percentage data[3].

  • Sample Preparation: Accurately weigh 1.0–2.0 mg of the completely desiccated Methyl 2-(methylsulfanyl)pyridine-4-carboxylate into a high-purity tin capsule using a microbalance (0.001 mg resolution). Seal the capsule tightly to exclude atmospheric gases.

  • Flash Combustion: Drop the capsule into a combustion reactor heated to >1000°C in an oxygen-rich environment. The tin undergoes exothermic oxidation, spiking the local temperature to ~1800°C. This ensures complete vaporization and oxidation of the sample into CO₂, H₂O, NOₓ, and SO₂.

  • Reduction Phase: Pass the combustion gases through a reduction furnace containing elemental copper at 600°C. Causality Note: This step is critical; it scavenges any unreacted oxygen that would otherwise damage the GC column and quantitatively reduces various nitrogen oxides (NOₓ) into N₂ gas, ensuring a single, quantifiable nitrogen peak.

  • Separation & Detection: Sweep the resulting gas mixture (N₂, CO₂, H₂O, SO₂) using a helium carrier gas through a specialized Gas Chromatography (GC) column. Detect each gas sequentially using a Thermal Conductivity Detector (TCD).

  • Quantification: Calculate the mass percentages of C, H, N, and S by comparing the TCD peak areas against a known certified reference material (e.g., Sulfanilamide).

Protocol B: Absolute Purity via ¹H qNMR

Widely accepted structural NMR workflows require minimal adjustments to become practical qNMR procedures[1].

  • Standard Selection: Select a certified reference material (CRM) internal standard, such as TraceCERT® Maleic acid, ensuring its NMR signals do not overlap with the pyridine or methyl ester protons of the analyte.

  • Co-Weighing: Accurately co-weigh ~10 mg of the analyte and ~5 mg of the internal standard into a single vial.

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of high-purity DMSO-d₆.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum using a 90° pulse angle. Causality Note: Crucially, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 ≥ 60 seconds). Failure to allow complete magnetization recovery will result in truncated signal integration, artificially deflating the calculated purity.

  • Integration: Integrate the isolated analyte peak (e.g., the pyridine aromatic protons) against the internal standard peak to calculate the absolute mass fraction.

Visualizing the Analytical Workflows

PurityWorkflow Start Methyl 2-(methylsulfanyl)pyridine-4-carboxylate (Raw Synthesized API) HPLC HPLC-UV Relative Chromatographic Purity Start->HPLC Step 1 qNMR 1H qNMR Absolute Quantitation Start->qNMR Step 2 EA Elemental Analysis (CHNS) Bulk Mass Balance Start->EA Step 3 Decision Orthogonal Data Synthesis (Discrepancy Analysis) HPLC->Decision qNMR->Decision EA->Decision Pass Certified Pure Compound (>99.0% w/w) Decision->Pass Concordant Data Fail Impurity Flagged (Salts, Solvents, or Isomers) Decision->Fail Discordant Data

Fig 1. Orthogonal purity validation workflow ensuring comprehensive API characterization.

CHNS_Pathway Sample Sample (C8H9NO2S) in Tin Capsule Combust Flash Combustion (1000°C, O2) Sample->Combust Gases Oxidation Products (CO2, H2O, NOx, SO2) Combust->Gases Oxidation Reduction Reduction Furnace (Cu, 600°C) Gases->Reduction Removes O2 Reduces NOx AnalyteGases Analyte Gases (CO2, H2O, N2, SO2) Reduction->AnalyteGases GC Gas Chromatography Separation AnalyteGases->GC TCD Thermal Conductivity Detection (TCD) GC->TCD Elution

Fig 2. Mechanistic pathway of CHNS elemental analysis via the Dumas flash combustion method.

References

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis Source: VELP Scientifica (velp.com) URL:[Link][2]

  • Elemental Analysis Techniques Source: Reading Scientific Services Ltd (rssl.com) URL:[Link][3]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry, ACS Publications (acs.org) URL:[Link][1]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Regioisomers in Pyridine Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The High Stakes of Positional Isomerism

Pyridine carboxylic acids and their derivatives are cornerstone scaffolds in modern chemistry, with their isomers forming the basis of numerous therapeutic agents targeting a wide array of diseases, from tuberculosis to cancer and HIV/AIDS.[1][2] The position of the carboxylate group and other substituents on the pyridine ring is not a trivial detail; it fundamentally dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity and physicochemical properties.[3][4]

Syntheses of these vital compounds, such as the Minisci reaction or Hantzsch dihydropyridine synthesis, can often yield a mixture of regioisomers.[5][6][7][8] Distinguishing between a therapeutically active isomer and an inactive or even toxic one is a critical step in drug development and chemical research. This guide provides a comparative analysis of the essential analytical methodologies required for the definitive structural elucidation of these regioisomers, moving from routine screening to absolute confirmation.

The Primary Toolkit: A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for elucidating the precise connectivity of pyridine carboxylate regioisomers in solution.[9] It offers a multi-layered approach to solving the structural puzzle.

1D NMR (¹H and ¹³C): The First Clues

One-dimensional NMR provides the foundational data for any structural assessment.

  • ¹H NMR: The aromatic protons on the pyridine ring resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm). Their chemical shift is highly dependent on their position relative to the electron-withdrawing nitrogen atom and other substituents.[10]

    • α-protons (at C2/C6): Most deshielded, appearing furthest downfield.

    • γ-proton (at C4): Intermediate chemical shift.

    • β-protons (at C3/C5): Most shielded (upfield) relative to other ring protons.

  • ¹³C NMR: Provides a map of the carbon skeleton. The chemical shifts of the pyridine ring carbons are similarly influenced by the nitrogen's electronegativity. While essential, signal overlap in complex molecules often necessitates two-dimensional techniques for unambiguous assignment.[10][11]

While 1D NMR can provide strong hints, it rarely offers conclusive proof of regiochemistry in substituted pyridines, especially when distinguishing between isomers like 2,4- and 2,5-dicarboxylates.

2D NMR: The Key to Unambiguous Assignment

Two-dimensional NMR experiments are indispensable for definitively connecting the atoms within a molecule and establishing the substitution pattern.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for differentiating regioisomers. It reveals correlations between protons and carbons over two to three bonds.[3][10][12] The key is to identify long-range correlations from a substituent's protons (e.g., the methyl protons of an ester group) to the carbons of the pyridine ring. A correlation from the -OCH₃ protons to a specific ring carbon (e.g., C2 vs. C3) provides direct evidence of the carboxylate's position.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): While HMBC maps through-bond connectivity, NOESY maps through-space proximity.[3] This is crucial for distinguishing isomers where HMBC data might be ambiguous. For example, a NOE correlation between a proton on a substituent and a specific proton on the pyridine ring can confirm their spatial closeness, thereby locking in the substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is the primary tool for assigning carbon signals based on the more easily assigned proton spectrum, which is a prerequisite for interpreting the crucial HMBC data.[10]

The logical workflow for NMR-based confirmation is a systematic process of gathering layered evidence to build an irrefutable structural case.

NMR_Workflow cluster_1D 1. Initial Analysis (1D NMR) cluster_2D_Core 2. Connectivity Mapping (2D NMR) cluster_2D_Confirm 3. Spatial Confirmation (2D NMR) cluster_Final 4. Final Structure H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC Assign Protons C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Assign Carbons NOESY NOESY (Through-Space Proximity) HMBC->NOESY Resolve Ambiguity Structure Definitive Regioisomer Structure HMBC->Structure Establish Connectivity (2-3 Bonds) NOESY->Structure Confirm Spatial Arrangement

Caption: NMR workflow for regioisomer structural confirmation.

Orthogonal Methods for Absolute Validation

While NMR is the primary tool, other techniques provide essential, complementary data, particularly for solid-state confirmation and verification of molecular formula.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the undisputed "gold standard" for determining the absolute structure of a molecule in the solid state.[13][14][15] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it generates a precise three-dimensional map of electron density, revealing the exact position of every atom.

  • Strengths: Provides unambiguous proof of connectivity and stereochemistry. The resulting data on bond lengths and angles is definitive.[16][17]

  • Limitations: The primary challenge is growing a suitable single crystal, which can be a time-consuming and sometimes unsuccessful process. The determined structure represents the solid-state conformation, which may differ from the solution-state conformation observed by NMR.

SCXRD_Workflow Synthesis Synthesized Product (Potential Isomer Mixture) Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal Crystal Growth (Slow Evaporation, etc.) Purification->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Processing Data Processing & Structure Solution Diffraction->Processing Structure Unambiguous 3D Structure Processing->Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for confirming the molecular weight of the synthesized compound, thereby verifying its elemental formula. While less powerful than NMR for differentiating regioisomers, the fragmentation patterns generated by techniques like Electron Impact (EI-MS) can sometimes offer structural clues.[18][19] Regioisomers may exhibit different fragmentation pathways due to the varying stability of the resulting fragment ions, leading to different relative abundances in the mass spectrum.[20][21] However, relying solely on MS for isomer differentiation is not recommended and should only be used as supporting evidence.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific requirements of the research, from high-throughput screening to regulatory submission.

TechniquePrimary InformationStrengthsWeaknesses
¹H & ¹³C NMR Proton & carbon environmentsFast, provides initial assessmentOften ambiguous for complex isomers, signal overlap
2D NMR (HMBC/NOESY) Atomic connectivity, spatial proximityDefinitive structural proof in solution, resolves ambiguityLonger experiment times, requires careful data interpretation
Mass Spectrometry Molecular weight, fragmentationConfirms elemental formula, high sensitivityFragmentation can be complex and non-specific for isomers
SCXRD Absolute 3D structureUnambiguous "gold standard" proofRequires a high-quality single crystal, solid-state only
Experimental Protocols
Protocol 1: General Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the purified pyridine carboxylate derivative.

  • Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent and analyte signals.

  • Transfer: Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (for NOESY): For high-quality NOESY data, it is advisable to degas the sample to remove dissolved oxygen, which can quench the NOE effect. This can be achieved through several freeze-pump-thaw cycles.[3]

Protocol 2: Key 2D NMR Acquisition Parameters (HMBC & NOESY)
  • Objective (HMBC): To detect long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular skeleton.[10]

    • Pulse Program: Standard gradient-selected HMBC (e.g., hsqcetgplp on Bruker instruments).

    • ¹J(CH) Value: Set the evolution delay based on an average long-range coupling constant, typically around 8-10 Hz.

    • Acquisition: Acquire sufficient scans to achieve a good signal-to-noise ratio, particularly for correlations to quaternary carbons.

  • Objective (NOESY): To identify protons that are physically close in space (< 5 Å), providing information on the molecule's spatial arrangement and confirming regiochemistry.[3]

    • Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph on Bruker instruments).

    • Mixing Time (d8): This is a critical parameter. A mixing time of 500-800 ms is a good starting point for small molecules. It may need to be optimized to observe the desired cross-peaks.

    • Acquisition: Ensure the experiment is run for a sufficient number of scans, as NOE effects can be weak.

Protocol 3: Co-crystallization for SCXRD Analysis
  • Solvent Screening: Identify a solvent or solvent system in which the compound has moderate solubility.

  • Dissolution: Dissolve a small amount of the purified compound in the chosen solvent, gently heating if necessary to achieve full dissolution.

  • Slow Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes. Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.[14]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop and immediately coat them in a cryoprotectant oil before flash-cooling in liquid nitrogen for data collection.

Conclusion

The structural confirmation of pyridine carboxylate regioisomers is a non-negotiable step in chemical and pharmaceutical development. While 1D NMR and Mass Spectrometry provide foundational data, they are insufficient for conclusive assignment. The definitive elucidation of regiochemistry in solution relies on a strategic application of 2D NMR techniques, with HMBC establishing the covalent framework and NOESY confirming the spatial arrangement. For absolute, irrefutable proof of structure in the solid state, Single-Crystal X-ray Diffraction remains the ultimate arbiter. A multi-technique, evidence-based approach is the most robust strategy to ensure the correct regioisomer is carried forward, safeguarding the integrity and success of the research program.

References
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